1,1-Dichloro-3,3-dimethylbutane
Description
The exact mass of the compound 1,1-Dichloro-3,3-dimethylbutane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76601. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1-Dichloro-3,3-dimethylbutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dichloro-3,3-dimethylbutane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1-dichloro-3,3-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c1-6(2,3)4-5(7)8/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRPQFOUUPCTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210210 | |
| Record name | 1,1-Dichloro-3,3-dimethylbutane | |
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Molecular Weight |
155.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6130-96-7 | |
| Record name | 1,1-Dichloro-3,3-dimethylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6130-96-7 | |
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| Record name | 1,1-Dichloro-3,3-dimethylbutane | |
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| Record name | 6130-96-7 | |
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| Record name | 1,1-Dichloro-3,3-dimethylbutane | |
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| Record name | 1,1-dichloro-3,3-dimethylbutane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.547 | |
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| Record name | 1,1-DICHLORO-3,3-DIMETHYLBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2XE8UK3HF | |
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An In-depth Technical Guide to the Thermodynamic Stability and Kinetics of 1,1-Dichloro-3,3-dimethylbutane
This guide provides a comprehensive technical overview of the thermodynamic stability and kinetic behavior of 1,1-dichloro-3,3-dimethylbutane. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the physicochemical properties of halogenated alkanes. This document moves beyond a simple recitation of facts to explain the underlying principles that govern the compound's behavior, offering insights into experimental design and data interpretation.
Introduction
1,1-Dichloro-3,3-dimethylbutane, a geminal dihalide, presents an interesting case study in the interplay of steric hindrance and electronic effects on molecular stability and reactivity. Its neopentyl-like structure, with a bulky tert-butyl group adjacent to the dichloromethyl group, profoundly influences its conformational preferences and the kinetics of its reactions. Understanding these properties is crucial for its potential application as a synthetic intermediate and for predicting its behavior in various chemical environments.
Molecular Structure and Conformational Analysis
The thermodynamic stability of 1,1-dichloro-3,3-dimethylbutane is intrinsically linked to its three-dimensional structure and the relative energies of its conformers. The molecule has two primary rotatable bonds that determine its overall shape: the C1-C2 bond and the C2-C3 bond.
It has been noted that 1,1-dichloro-3,3-dimethylbutane can exist in two primary, spectroscopically distinguishable conformations: one with C_s symmetry and another with C_1 symmetry[1]. The C_s conformer is characterized by a plane of symmetry that bisects the molecule, while the C_1 conformer is asymmetric. The relative populations of these conformers at a given temperature are dictated by their respective Gibbs free energies.
The bulky tert-butyl group significantly restricts rotation around the C2-C3 bond, leading to a high rotational barrier. This steric hindrance is a dominant factor in determining the most stable conformation, which is generally the one that minimizes the repulsive interactions between the chlorine atoms and the methyl groups of the tert-butyl moiety.
Experimental Protocol for Conformational Analysis
A common experimental approach to determine the conformational isomers and their relative energies is through variable-temperature NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation: A dilute solution of 1,1-dichloro-3,3-dimethylbutane is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired over a range of temperatures, typically from room temperature down to the freezing point of the solvent.
-
Data Analysis: At lower temperatures, the interconversion between conformers slows down, potentially allowing for the observation of distinct signals for each conformer. The relative areas of these signals can be used to calculate the equilibrium constant (K) at each temperature.
-
Thermodynamic Parameters: A van't Hoff plot (ln(K) vs. 1/T) can then be constructed to determine the standard enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.
Computational Approach to Conformational Analysis
Computational chemistry provides a powerful tool for predicting the structures and relative energies of conformers.
Workflow for Computational Conformational Analysis:
Caption: A typical workflow for computational conformational analysis.
Thermodynamic Stability
For comparison, the standard enthalpy of formation for the less sterically hindered 1,1-dichloroethane is approximately -163.73 ± 0.48 kJ/mol[2]. It is expected that the enthalpy of formation of 1,1-dichloro-3,3-dimethylbutane will also be negative, indicating an exothermic formation from its constituent elements in their standard states.
Table 1: Physical and Computed Properties of 1,1-Dichloro-3,3-dimethylbutane
| Property | Value | Source |
| Molecular Formula | C₆H₁₂Cl₂ | [3][4][5][6] |
| Molecular Weight | 155.07 g/mol | [5][6] |
| Boiling Point | 146-148 °C | [3] |
| Melting Point | -56 °C | [3] |
| Density | 1.027 g/mL at 25 °C | [3] |
| XLogP3 | 3.7 | [4] |
Kinetic Behavior: Reactivity and Decomposition
The kinetic stability of 1,1-dichloro-3,3-dimethylbutane is largely dictated by the high activation energies required to overcome the steric hindrance of the tert-butyl group. The primary reactions of interest for this class of compounds are nucleophilic substitution and elimination (dehydrochlorination).
Nucleophilic Substitution
Due to the extreme steric hindrance at the carbon adjacent to the dichloromethyl group (the β-carbon), bimolecular nucleophilic substitution (S_N2) reactions are highly disfavored[1]. The bulky tert-butyl group effectively blocks the backside attack required for an S_N2 mechanism.
Unimolecular nucleophilic substitution (S_N1) is also unlikely to be a major pathway. While the formation of a primary carbocation is generally unfavorable, the presence of two electron-withdrawing chlorine atoms on the adjacent carbon would further destabilize any potential carbocation intermediate.
Elimination (Dehydrochlorination)
Elimination of hydrogen chloride (HCl) is a more plausible reaction pathway, particularly at elevated temperatures or in the presence of a strong base. The pyrolysis of similar dichloroalkanes, such as 1,1-dichlorobutane, has been shown to proceed via a unimolecular elimination mechanism to yield a mixture of chloroalkenes[7].
For 1,1-dichloro-3,3-dimethylbutane, dehydrochlorination would likely lead to the formation of 1,1-dichloro-3,3-dimethylbut-1-ene.
Caption: Proposed dehydrochlorination of 1,1-dichloro-3,3-dimethylbutane.
The kinetics of such a reaction would be expected to follow first-order kinetics, with the rate-determining step being the C-H or C-Cl bond cleavage. The activation energy for this process is expected to be significant due to the strength of these bonds.
Experimental Protocol for Studying Decomposition Kinetics
Thermogravimetric analysis (TGA) is a suitable technique for investigating the thermal decomposition kinetics of 1,1-dichloro-3,3-dimethylbutane.
Step-by-Step TGA Methodology:
-
Sample Preparation: A small, precisely weighed sample of the compound is placed in a TGA pan.
-
TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) can be used to determine the onset of decomposition and the temperature at which the rate of mass loss is at a maximum.
-
Kinetic Modeling: Isothermal TGA experiments at different temperatures can be performed to determine the rate constants. The activation energy (E_a) and pre-exponential factor (A) can then be calculated using the Arrhenius equation by plotting ln(k) vs. 1/T.
Synthesis of 1,1-Dichloro-3,3-dimethylbutane
One reported method for the synthesis of 1,1-dichloro-3,3-dimethylbutane involves the addition of chloro-tert-butane to vinyl chloride[8].
Another general approach for the synthesis of 1,1-dichloroalkanes is the reaction of an aldehyde with a chlorinating agent. For 1,1-dichloro-3,3-dimethylbutane, this would involve the reaction of 3,3-dimethylbutanal with a reagent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Illustrative Synthetic Protocol (from Aldehyde):
-
Reaction Setup: A solution of 3,3-dimethylbutanal in an inert solvent (e.g., dichloromethane) is cooled in an ice bath.
-
Addition of Chlorinating Agent: Phosphorus pentachloride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction is quenched by carefully pouring it onto crushed ice. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield pure 1,1-dichloro-3,3-dimethylbutane.
Conclusion
The thermodynamic and kinetic properties of 1,1-dichloro-3,3-dimethylbutane are dominated by the steric influence of its tert-butyl group. This leads to a high barrier to rotation and a pronounced resistance to bimolecular nucleophilic substitution reactions. While specific experimental thermodynamic data are limited, the principles outlined in this guide, along with the detailed experimental and computational protocols, provide a robust framework for researchers to investigate and understand the behavior of this and similar sterically hindered halogenated alkanes. Future work should focus on obtaining precise experimental data for its thermodynamic properties and a detailed kinetic analysis of its decomposition pathways to further validate and refine the theoretical predictions presented herein.
References
- Google Patents. Process for the manufacture of 1,2-dichloro-3,3-dimethylbut-1-ene. EP0010855A1.
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ResearchGate. Reaction pathways for DMC pyrolysis at approximately 50% fuel consumed... Available at: [Link]
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LookChem. 1,1-Dichloro-3,3-dimethylbutane. Available at: [Link]
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Active Thermochemical Tables. 1,1-Dichloroethane Enthalpy of Formation. Available at: [Link]
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Organic Chemistry Portal. Synthesis of 1,1-dichloroalkanes. Available at: [Link]
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Journal of the Chemical Society B: Physical Organic. Gas-phase pyrolyses of 1,1-dichlorobutane and 1,1-dichloropropane. (1969). Available at: [Link]
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Journal of the Chemical Society (Resumed). The kinetics of the dehydrochlorination of substituted hydrocarbons. Part I. Induced dehydrochlorination. (1949). Available at: [Link]
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Journal of the Chemical Society (Resumed). The kinetics of the dehydrochlorination of substituted hydrocarbons. Part III. The mechanisms of the thermal decompositions of ethyl chloride and of 1 : 1-dichloroethane. (1949). Available at: [Link]
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PubChem. 1,1-Dichloro-3,3-dimethylbutane. Available at: [Link]
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gsrs. 1,1-DICHLORO-3,3-DIMETHYLBUTANE. Available at: [Link]
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ResearchGate. Simulation and Experimental Study on Mechanism and Kinetics of 1,1,2-trichloroethane Dehydrochlorination Reaction | Request PDF. Available at: [Link]
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MDPI. Unraveling the Kinetics and Mechanism of Ethane Chlorination in the Gas Phase. (2025). Available at: [Link]
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NIST. Butane, 1,1-dichloro-3-methyl-. Available at: [Link]
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Stenutz. 1,1-dichloro-3-methylbutane. Available at: [Link]
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PubMed. Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. (2023). Available at: [Link]
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PMC. Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. (2023). Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Structural aspects and conformational analysis of 1,1-dichloro-2,2-bis[p-(N,N-dimethylamino)phenyl]ethane. (1979). Available at: [Link]
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OSTI.gov. Kinetics and mechanism of the dehydrochlorination of 3,4-dichloro-1-butene under phase transfer catalysis conditions. (1989). Available at: [Link]
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DSpace@MIT. Detailed Reaction Mechanism for 350-400 C Pyrolysis of an Alkane, Aromatic, and Long-Chain Alkylaromatic Mixture. Available at: [Link]
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Technical Whitepaper: Structural Profiling and Synthetic Applications of 1,1-Dichloro-3,3-dimethylbutane
Executive Summary
In the landscape of advanced organic synthesis, geminal dichlorides serve as vital bridging intermediates between simple aliphatic precursors and complex active pharmaceutical ingredients (APIs). 1,1-Dichloro-3,3-dimethylbutane (1,1-DDB) is a highly specialized halogenated hydrocarbon characterized by its terminal dichloride moiety and a sterically demanding tert-butyl tail.
This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and validated synthetic workflows for 1,1-DDB. For drug development professionals, understanding the reactivity of this molecule is critical, as it is the primary precursor for 3,3-dimethyl-1-butyne (tert-butylacetylene)—a fundamental building block in the synthesis of the blockbuster allylamine antifungal drug, Terbinafine [1].
Structural Elucidation & Physicochemical Profiling
The molecular architecture of 1,1-DDB consists of a neohexyl (3,3-dimethylbutane) backbone with two chlorine atoms substituted at the primary C1 position. The presence of the massive tert-butyl group at C3 dictates the molecule's conformational landscape, forcing the carbon chain into a staggered conformation to minimize steric strain.
The[2], derived from its formula C6H12Cl2 . The geminal nature of the halogens at C1 makes this carbon highly electrophilic, while the adjacent C2 protons are slightly shielded but kinetically accessible for elimination reactions.
Quantitative Data Summaries
Table 1: Core Chemical Identifiers
| Descriptor | Value |
|---|---|
| IUPAC Name | 1,1-dichloro-3,3-dimethylbutane |
| CAS Registry Number | 6130-96-7 |
| Molecular Formula | C6H12Cl2 |
| Canonical SMILES | CC(C)(C)CC(Cl)Cl |
| InChIKey | BLRPQFOUUPCTED-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Analytical Significance |
|---|---|---|
| Molecular Weight | 155.06 g/mol [2] | Confirms mass spec base peak (M+ 154/156 isotope pattern). |
| Boiling Point | 146 – 149 °C[3] | Allows for purification via fractional distillation. |
| Density (25 °C) | 1.027 g/mL[4] | Slightly denser than water; forms the bottom layer in aqueous workups. |
| XLogP3 | 3.7[2] | Highly lipophilic; requires non-polar solvents for extraction. |
| Kovats Retention Index | 871[5] | Standard reference for Gas Chromatography (GC) identification. |
Mechanistic Synthesis & Pathway Integration
Direct radical chlorination of neohexane yields an uncontrollable mixture of isomers. To achieve absolute regiocontrol at the C1 position, 1,1-DDB is synthesized via a multi-step pathway starting from 1-chloro-3,3-dimethylbutane.
As outlined in[6], the starting material undergoes a Kornblum-type oxidation using Dimethyl Sulfoxide (DMSO) to yield 3,3-dimethylbutanal. This aldehyde intermediate is then subjected to gem-dichlorination using Phosphorus pentachloride ( PCl5 ) to yield the target 1,1-DDB scaffold.
Fig 1. Synthetic workflow from aliphatic precursor to Terbinafine via 1,1-DDB.
Application in Drug Development: The Terbinafine Precursor
For pharmaceutical scientists, 1,1-DDB is rarely the final product. Its primary value lies in its conversion to 3,3-dimethyl-1-butyne , the terminal alkyne required to synthesize Terbinafine[1]. This conversion is achieved via a double E2 dehydrohalogenation .
The reaction requires a highly potent base (typically Sodamide, NaNH2 ) because the first elimination yields a vinyl chloride intermediate, which is notoriously unreactive. The strong base overcomes the high activation energy required to abstract the vinylic proton, driving the formation of the alkyne triple bond.
Fig 2. Mechanistic logic and kinetic stages of the double E2 dehydrohalogenation.
Validated Experimental Protocols
The following protocols are designed with self-validating checkpoints to ensure reproducibility and high yield.
Protocol A: Geminal Dichlorination of 3,3-Dimethylbutanal
Objective: Synthesize 1,1-DDB from the aldehyde precursor.
-
Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser connected to an HCl gas trap.
-
Reagent Loading: Add 0.1 mol of PCl5 to 150 mL of anhydrous Dichloromethane (DCM).
-
Causality: DCM is selected to maintain a homogenous reaction mixture and effectively dissipate the exothermic heat generated during the reaction.
-
-
Addition: Cool the suspension to 0 °C. Dropwise, add 0.1 mol of 3,3-dimethylbutanal over 30 minutes.
-
Causality: Strict temperature control suppresses unwanted alpha-chlorination of the aldehyde, ensuring high regioselectivity at C1.
-
-
Self-Validation Checkpoint: PCl5 is a solid, but as it reacts, it converts into POCl3 (a liquid). The reaction is complete when the suspension transitions into a completely clear, homogenous liquid phase and HCl gas evolution ceases.
-
Workup: Quench the mixture slowly over crushed ice. Extract the organic layer, wash with saturated NaHCO3 , dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Protocol B: Double Dehydrohalogenation to tert-Butylacetylene
Objective: Convert 1,1-DDB into the Terbinafine alkyne precursor.
-
Preparation: In a flame-dried flask under inert Argon, condense 100 mL of anhydrous liquid ammonia at -33 °C.
-
Base Generation: Add 0.25 mol of Sodium metal in small chunks, followed by a catalytic amount of FeCl3 to generate Sodamide ( NaNH2 ).
-
Causality: Liquid ammonia stabilizes the highly reactive NaNH2 and provides an optimal low-temperature reflux environment to prevent the resulting alkyne from polymerizing.
-
-
Elimination Event: Slowly add 0.1 mol of 1,1-DDB. The mixture will vigorously reflux (ammonia boiling).
-
Self-Validation Checkpoint: The system self-validates when the initial deep blue color (characteristic of solvated electrons from dissolving metal) transitions to a clear/white suspension, indicating complete consumption of the base by the substrate.
-
Isolation: Neutralize with solid NH4Cl , allow the ammonia to evaporate, and isolate the product via simple distillation. tert-Butylacetylene boils precisely at 38 °C; collecting the distillate at this exact temperature confirms successful double elimination.
Analytical Signatures for Quality Control
To verify the structural integrity of the synthesized 1,1-dichloro-3,3-dimethylbutane, cross-reference the product against these theoretical and empirical analytical signatures:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The compound will elute with a [5] on a standard non-polar column. The mass spectrum will show a distinct isotopic cluster at m/z 154, 156, and 158 (in a 9:6:1 ratio), characteristic of a molecule containing two chlorine atoms.
-
1 H NMR Prediction (400 MHz, CDCl3 ):
-
δ 5.85 ppm (triplet, 1H, J = 6.5 Hz): The highly deshielded C1 proton adjacent to two chlorines.
-
δ 2.20 ppm (doublet, 2H, J = 6.5 Hz): The C2 methylene protons, split by the adjacent C1 proton.
-
δ 1.05 ppm (singlet, 9H): The massive, equivalent proton signal from the tert-butyl group at C3.
-
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 80212, 1,1-Dichloro-3,3-dimethylbutane". PubChem. Available at:[Link]
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National Institute of Standards and Technology. "Butane, 1,1-dichloro-3,3-dimethyl-". NIST Chemistry WebBook. Available at:[Link]
- Google Patents. "WO1999059951A1 - Synthesis and purification of 3,3-dimethylbutyraldehyde via oxidation of 1-chloro-3, 3-dimethylbutane with dimethyl sulfoxide". Google Patents.
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HanHong Group. "1-二氯-3,3-二甲基丁烷-卤化反应 (1,1-Dichloro-3,3-dimethylbutane Halogenation Reaction)". HanHong Group Technical Database. Available at: [Link]
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Physicochemical Profiling and Synthetic Workflows for 1,1-Dichloro-3,3-dimethylbutane
Executive Overview
1,1-Dichloro-3,3-dimethylbutane (CAS 6130-96-7) is a sterically hindered geminal dichloride utilized as a critical building block in advanced organic synthesis and pharmaceutical drug development. As a Senior Application Scientist, I have designed this technical guide to provide a rigorous analysis of its physicochemical properties—specifically its boiling point, melting point, and density—and to establish self-validating laboratory protocols for its purification and characterization.
Physicochemical Causality and Data Profiling
Understanding the physical properties of 1,1-dichloro-3,3-dimethylbutane requires analyzing its molecular architecture: a bulky tert-butyl group coupled to a gem-dichloro terminus. The interplay between steric hindrance and dipole moments dictates its behavior in the laboratory.
-
Boiling Point (146–148 °C) : The strong dipole moment generated by the two electronegative chlorine atoms significantly increases intermolecular forces compared to its hydrocarbon analogs, driving the boiling point to the 146–148 °C range ()[1].
-
Melting Point (-56 °C) : Despite a relatively high molecular weight (155.07 g/mol ), the extreme steric bulk of the tert-butyl group disrupts efficient crystal lattice packing. This structural asymmetry results in a deeply depressed melting point of -56 °C ()[2].
-
Density (1.027 g/mL at 25 °C) : The incorporation of two heavy halogens pushes the specific gravity just above that of water at 1.027 g/mL (). This is a critical parameter for biphasic reaction workups, as the organic layer will invert and become the bottom phase depending on the aqueous co-solvent used.
Table 1: Quantitative Physicochemical Profile
| Property | Value | Causality / Implication |
| Boiling Point | 146–148 °C | Strong dipole-dipole interactions from the gem-dichloride dictate high-temperature fractional distillation parameters[3]. |
| Melting Point | -56 °C | Steric bulk of the tert-butyl group disrupts lattice packing, ensuring a liquid state under cryogenic reaction conditions[4]. |
| Density | 1.027 g/mL (25 °C) | Heavy halogen incorporation pushes specific gravity above water, forming the lower organic layer in aqueous biphasic systems[2]. |
| Molecular Weight | 155.07 g/mol | Essential for precise stoichiometric calculations in cross-coupling methodologies[5]. |
Self-Validating Experimental Protocols
In pharmaceutical development, protocols must not only isolate the compound but inherently validate its integrity. The following workflows are designed as closed-loop, self-validating systems to ensure absolute confidence in the API precursor.
Protocol 1: High-Resolution Fractional Distillation
-
Objective: Isolate 1,1-dichloro-3,3-dimethylbutane from mono-chlorinated or elimination byproducts.
-
Causality: Commercial synthesis often leaves trace impurities. Because the boiling point is strictly 146–148 °C, a Vigreux column is required to provide sufficient theoretical plates to resolve these close-boiling impurities.
-
Methodology:
-
Charge a round-bottom flask with crude 1,1-dichloro-3,3-dimethylbutane and inert anti-bumping granules.
-
Equip a 20 cm Vigreux column, a distillation head, and a water-cooled condenser.
-
Apply a controlled heating mantle. Discard the initial forerun (eluting <145 °C), which contains lower-boiling elimination products (e.g., 3,3-dimethyl-1-butene).
-
Collect the main fraction strictly between 146.0 °C and 148.0 °C.
-
Self-Validation Step: Perform GC-FID on the main fraction. A single peak >99% AUC validates the thermodynamic separation and confirms the absence of thermal degradation.
-
Protocol 2: Pycnometric Density Verification
-
Objective: Confirm the identity and purity of the distillate via specific gravity.
-
Causality: Density is highly sensitive to the presence of lighter hydrocarbon impurities. Strict thermal control is mandatory because organic liquids exhibit significant volumetric expansion coefficients.
-
Methodology:
-
Calibration: Clean, dry, and weigh a 10 mL Gay-Lussac pycnometer. Fill with HPLC-grade water, equilibrate in a 25.0 °C water bath for 15 minutes, and weigh to determine the exact internal volume.
-
Measurement: Empty and dry the pycnometer. Fill with the distilled 1,1-dichloro-3,3-dimethylbutane.
-
Equilibrate again at exactly 25.0 °C. Cap the pycnometer, wipe excess liquid from the capillary, and record the mass.
-
Self-Validation Step: Calculate the density ($ \rho = m/V $). The system is validated if the result falls strictly within the 1.026–1.028 g/mL specification window, confirming the absence of low-density alkane impurities.
-
Synthetic Utility and Mechanistic Workflows
Beyond basic profiling, 1,1-dichloro-3,3-dimethylbutane is leveraged in advanced catalytic frameworks. For example, it undergoes radical-initiated processes in Ni-catalyzed cross-coupling reactions with Grignard reagents (e.g., nBuMgCl) ()[6]. The extreme steric hindrance of the tert-butyl group directs the regioselectivity of the radical intermediate, preventing unwanted side reactions and allowing for orthogonal functionalization in complex drug scaffolds.
Fig 1. Self-validating purification and QC workflow for 1,1-dichloro-3,3-dimethylbutane.
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Whitepaper: An In-depth Technical Guide to the Electron Density Distribution in 1,1-dichloro-3,3-dimethylbutane
Abstract: The distribution of electrons within a molecule is a fundamental determinant of its physical properties and chemical reactivity. This guide provides a comprehensive technical analysis of the electron density distribution in 1,1-dichloro-3,3-dimethylbutane. We explore the intricate interplay between the powerful inductive effects of the geminal dichloro substituents and the significant steric and electronic influence of the tert-butyl group. This document outlines both a robust computational framework using Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), as well as the gold-standard experimental validation using high-resolution X-ray diffraction. The methodologies, data interpretation, and expected outcomes are detailed for researchers, scientists, and professionals in drug development and materials science, offering a complete protocol for characterizing this and similar halogenated organic molecules.
Introduction: The Significance of Electron Distribution
The molecular structure of 1,1-dichloro-3,3-dimethylbutane presents a fascinating case study in physical organic chemistry.[1][2][3] It combines two key features at opposite ends of a short alkyl chain: a geminal dichloride group and a bulky tert-butyl group. The chlorine atoms are highly electronegative and act as strong electron-withdrawing groups, polarizing the C-Cl bonds and influencing the surrounding electronic environment.[4][5] Conversely, the tert-butyl group is known for its significant steric hindrance and its electron-donating inductive effect.[6][7][8]
Understanding the precise topography of the electron density—the probability of finding an electron at any given point in space—is crucial. This distribution dictates a molecule's electrostatic potential, bond polarity, atomic charges, and ultimately, its reactivity towards other species. For drug development professionals, mapping electron density helps predict sites for metabolic attack, receptor binding interactions, and overall bioavailability. For materials scientists, it informs how molecules will pack in a crystal lattice and what kinds of intermolecular interactions will dominate.
This guide provides a dual-pronged approach to elucidating the electron density landscape of 1,1-dichloro-3,3-dimethylbutane: a primary in silico investigation using state-of-the-art computational methods, and a secondary, validation-focused description of the benchmark experimental technique.
Theoretical & Methodological Foundation
2.1 Computational Approach: Density Functional Theory (DFT)
Modern computational chemistry allows for the accurate calculation of molecular properties by solving approximations of the Schrödinger equation.[9] Density Functional Theory (DFT) is a powerful quantum mechanical method that determines the electronic structure and energy of a molecule based on its electron density, which is a function of only three spatial variables.[10][11] This is computationally more efficient than methods that calculate the full many-electron wavefunction. Hybrid functionals, such as the widely used B3LYP, incorporate a portion of exact Hartree-Fock exchange, often yielding highly accurate results for a broad range of organic molecules.[10]
The choice of a basis set—a set of mathematical functions used to build molecular orbitals—is critical for obtaining accurate results.[12][13] For molecules containing electronegative halogens, a Pople-style basis set like 6-311+G(d,p) is recommended. This triple-zeta basis set provides flexibility for the valence electrons, while the + indicates the addition of diffuse functions to better describe lone pairs and anions, and the (d,p) indicates the addition of polarization functions to allow for non-spherical distortion of electron clouds, which is essential for describing chemical bonds accurately.[14]
2.2 Analytical Framework: Quantum Theory of Atoms in Molecules (QTAIM)
Once the electron density (ρ(r)) is calculated via DFT, it must be interpreted. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density to define atoms and the bonds between them.[15][16] QTAIM analyzes the topology of the electron density, identifying critical points where the gradient of the density is zero. Of particular importance are Bond Critical Points (BCPs), which are saddle points in the density located along the path of maximum electron density between two bonded nuclei.
Analysis of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provides profound insight into the nature of the chemical bond.[15][17]
-
High ρ(r) indicates a significant accumulation of charge, typical of covalent bonds.
-
The sign of the Laplacian (∇²ρ(r)) distinguishes bond types:
-
∇²ρ(r) < 0: Charge is concentrated and shared between the nuclei, characteristic of a covalent interaction.
-
∇²ρ(r) > 0: Charge is depleted at the BCP and concentrated in the atomic basins, characteristic of a closed-shell interaction (e.g., ionic bonds, van der Waals interactions).
-
2.3 Experimental Validation: High-Resolution X-ray Diffraction (XRD)
While DFT provides a highly accurate gas-phase model, experimental validation is the ultimate arbiter. High-resolution single-crystal X-ray diffraction is the primary experimental technique for determining the electron density distribution in a molecule.[18][19][20] By measuring the diffraction pattern of X-rays scattered by a crystal, one can reconstruct the three-dimensional electron density map of the molecule as it exists in the solid state. Advanced techniques like multipole modeling are then used to refine this density to accurately describe bonding features and atomic charges.[21]
In Silico Analysis: A Step-by-Step Computational Protocol
This section details a self-validating protocol for the computational analysis of 1,1-dichloro-3,3-dimethylbutane.
3.1 Protocol Steps
-
Initial Structure Generation: Construct the 3D structure of 1,1-dichloro-3,3-dimethylbutane using a molecular editor (e.g., Avogadro, ChemDraw).
-
Geometry Optimization:
-
Causality: Before calculating electron density, the molecule's geometry must be optimized to find its lowest energy conformation. Electron density is highly sensitive to internuclear distances.
-
Method: Perform a geometry optimization using DFT with the B3LYP functional and the 6-311+G(d,p) basis set .
-
-
Vibrational Frequency Analysis:
-
Trustworthiness: To validate that the optimized structure is a true energy minimum (and not a transition state), a frequency calculation must be performed.
-
Procedure: Calculate the vibrational frequencies at the same level of theory (B3LYP/6-311+G(d,p)). A true minimum will have zero imaginary frequencies.
-
-
Wavefunction and Electron Density Calculation:
-
Procedure: Using the optimized geometry, perform a single-point energy calculation to generate a high-quality wavefunction file (e.g., .wfx or .wfn). This file contains the necessary information for the subsequent QTAIM analysis.
-
-
QTAIM Topological Analysis:
-
Procedure: Use a specialized program (e.g., AIMAll, Multiwfn) to analyze the generated wavefunction file.
-
Analysis: Locate all bond critical points (BCPs). For each BCP, calculate key properties such as the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the bond ellipticity.
-
-
Electrostatic Potential (ESP) Mapping:
-
Procedure: Generate a map of the electrostatic potential and project it onto the molecule's electron density surface (isovalue of ~0.002 a.u.).
-
Analysis: The ESP map visualizes electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are indicative of sites for nucleophilic and electrophilic attack, respectively.
-
3.2 Computational Workflow Diagram
Caption: Computational workflow for electron density analysis.
Experimental Validation: High-Resolution XRD Protocol
While this guide focuses on the computational approach, this section outlines the necessary steps for experimental validation.
4.1 Protocol Steps
-
Crystal Growth: High-quality single crystals of 1,1-dichloro-3,3-dimethylbutane must be grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Procedure: A suitable single crystal is mounted on a diffractometer. To obtain high-resolution data suitable for electron density analysis, the crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Parameters: Data should be collected to a high resolution (sin(θ)/λ > 1.0 Å⁻¹).
-
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and determine the precise positions of all atoms.
-
Multipole Model Refinement:
-
Causality: The standard independent atom model (IAM) assumes spherical atoms, which is insufficient for describing the subtle features of electron density in covalent bonds. A multipole model, such as the Hansen-Coppens formalism, is required.[18][21]
-
Procedure: The electron density around each atom is described by a series of aspherical functions (multipoles). These parameters are refined against the high-resolution X-ray data to accurately model the electron density distribution, including bonding electrons and lone pairs.
-
-
Topological Analysis: The resulting experimental electron density can be analyzed using the same QTAIM methodology described in the computational section to find BCPs and quantify bond properties.
4.2 Experimental Workflow Diagram
Caption: Experimental workflow for electron density validation.
Analysis & Discussion: Interpreting the Electron Density Distribution
The combination of the electron-withdrawing dichloromethyl group and the electron-donating tert-butyl group creates a significant dipole and a highly polarized electronic structure.
5.1 Expected Geometric and Electronic Properties
The optimized geometry is expected to show distortions from ideal tetrahedral angles due to steric repulsion from the bulky tert-butyl group.[22] Key predicted data are summarized below.
| Parameter | Atom(s) | Expected Value | Rationale |
| Bond Length | C1-Cl | ~1.78 Å | Typical C-Cl single bond length. |
| Bond Length | C1-C2 | ~1.53 Å | Slightly shorter than a standard C-C bond due to the inductive effect of the Cl atoms. |
| Bond Length | C2-C3 | ~1.54 Å | Standard C-C single bond. |
| Bond Angle | Cl-C1-Cl | < 109.5° | Lone pair repulsion on Cl atoms will compress this angle. |
| Bond Angle | C1-C2-C3 | > 109.5° | Steric repulsion between the bulky groups may open this angle. |
| Atomic Charge | C1 | Highly Positive | Strong inductive withdrawal by two Cl atoms. |
| Atomic Charge | Cl | Negative | High electronegativity. |
| Atomic Charge | C4 (tert-butyl C) | Slightly Positive | Inductive withdrawal through the alkyl chain. |
Table 1: Predicted geometric and electronic parameters for 1,1-dichloro-3,3-dimethylbutane.
5.2 QTAIM Analysis of Key Bonds
The topological analysis of the electron density at the bond critical points will reveal the quantitative nature of the intramolecular interactions.
| Bond | Predicted ρ(r) (a.u.) | Predicted ∇²ρ(r) (a.u.) | Predicted Bond Type |
| C1-Cl | ~0.20 | > 0 | Polar Covalent |
| C1-C2 | ~0.25 | < 0 | Covalent |
| C3-C4 (tert-butyl) | ~0.26 | < 0 | Covalent |
Table 2: Predicted QTAIM parameters for key bonds.
The C1-Cl bond is expected to exhibit a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of charge at the BCP, which is characteristic of a highly polar covalent bond.[23] In contrast, the C-C bonds will show a negative Laplacian (∇²ρ(r) < 0), signifying shared covalent interactions.
5.3 Electrostatic Potential and Reactivity
The ESP map will provide a clear visual guide to the molecule's reactivity.
-
Negative Potential (Red): This region will be concentrated around the chlorine atoms, specifically at their lone pairs. These are the primary sites for interaction with electrophiles or for forming halogen bonds.
-
Positive Potential (Blue): A significant region of positive potential is expected around the C1 carbon and its attached hydrogen (the dichloromethyl proton) due to the strong electron withdrawal by the two chlorine atoms. This marks it as the most likely site for a nucleophilic attack. The hydrogens on the tert-butyl group will be significantly less positive.
5.4 Structure-Property Relationship Diagram
The interplay of the substituent effects dictates the final electron density distribution and thus the molecule's properties.
Caption: Relationship between structure, electronic effects, and reactivity.
Conclusion
This technical guide has detailed a robust, multi-faceted approach to characterizing the electron density distribution of 1,1-dichloro-3,3-dimethylbutane. By integrating Density Functional Theory for predictive modeling with the analytical power of the Quantum Theory of Atoms in Molecules, we can build a comprehensive picture of the molecule's electronic landscape. The strong electron-withdrawing nature of the dichloro group dominates the electronic properties, creating a highly polarized C1-Cl bond and rendering the C1 carbon significantly electrophilic. The bulky tert-butyl group primarily exerts steric influence while contributing a minor inductive effect. The described computational protocol, validated by the principles of high-resolution X-ray diffraction, provides a clear and reproducible framework for researchers to investigate this molecule and apply these techniques to other complex organic systems in drug discovery and materials science.
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Solvation Dynamics and Applied Workflows of 1,1-Dichloro-3,3-dimethylbutane in Organic Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I approach solvent selection not as a routine logistical step, but as a fundamental thermodynamic lever that dictates reaction kinetics and product yield. The solubility profile of 1,1-dichloro-3,3-dimethylbutane (CAS 6130-96-7)—a sterically hindered, geminal dihalide—is critical for its application in both small-molecule active pharmaceutical ingredient (API) synthesis and advanced colloidal nanomaterial fabrication. This whitepaper deconstructs the solvation thermodynamics of this compound, provides quantitative miscibility data, and outlines a self-validating experimental protocol for optimizing its use in organic workflows.
Physicochemical Profiling & Solvation Thermodynamics
To predict the behavior of 1,1-dichloro-3,3-dimethylbutane in a reaction matrix, we must first analyze its structural causality. The molecule features a massive hydrophobic tert-butyl group adjacent to a chlorinated ethyl chain. This structural dichotomy creates a highly lipophilic profile with a computed logP of approximately 3.7 and a molecular weight of 155.06 g/mol 1[1].
Because the dispersive forces from the aliphatic backbone overwhelmingly dominate the localized dipole of the C-Cl bonds, the compound is a neat liquid at room temperature (boiling point ~146–148 °C) 2[2]. It exhibits an extremely unfavorable aqueous solubility (log10WS ≈ -3.01) 3[3], rendering it practically immiscible with water but infinitely miscible with most organic solvents, including chloroform, benzene, and toluene 4[4].
Quantitative Solubility Data in Organic Solvents
The table below summarizes the solvation behavior of 1,1-dichloro-3,3-dimethylbutane across various solvent classes, providing the mechanistic rationale behind its miscibility.
| Solvent Class | Representative Solvents | Miscibility / Solubility | Mechanistic Rationale |
| Aqueous | Water, Aqueous Buffers | Immiscible | High hydrophobic bulk prevents the formation of a hydration shell. |
| Non-Polar Aromatic | Toluene, Benzene | Fully Miscible | Favorable dispersive interactions align with the aliphatic carbon backbone. |
| Chlorinated | Chloroform, DCM | Fully Miscible | Strong dipole-dipole alignment and structural homology with the C-Cl bonds. |
| Polar Aprotic | THF, DMF, DMSO | Highly Soluble | Inductive stabilization of the partially positive carbon centers; crucial for base-catalyzed elimination. |
Solvent-Driven Synthetic Workflows
The choice of solvent directly dictates the synthetic utility of 1,1-dichloro-3,3-dimethylbutane.
Pharmaceutical Intermediates: In drug development, this compound is the primary precursor for 3,3-dimethyl-1-butyne , a critical building block for the antifungal API terbinafine 4[4]. The synthesis requires a double dehydrohalogenation. By executing this reaction in a polar aprotic solvent (e.g., DMSO), we stabilize the transition state of the carbocation/carbanion intermediates, driving the anti-Markovnikov elimination forward 5[5].
Colloidal Nanocrystals: In materials science, 1,1-dichloro-3,3-dimethylbutane is utilized as a halogenated additive in the synthesis of lead sulfide (PbS) nanosheets. Injected into a high-temperature non-polar matrix (diphenyl ether and toluene), it modulates nanocrystal growth and electronic properties for photovoltaic applications 6[6].
Figure 1: Solvent-dependent synthetic workflows for 1,1-dichloro-3,3-dimethylbutane.
Self-Validating Experimental Protocol: Phase-Boundary Mapping & Elimination
To ensure high-yield dehydrohalogenation, we must prevent the reagent from sequestering into unreactive biphasic droplets. The following protocol is a self-validating system designed to empirically map the miscibility limit of 1,1-dichloro-3,3-dimethylbutane in a polar solvent before initiating catalysis.
Step-by-Step Methodology
Step 1: Solvent Deoxygenation & Preparation
-
Action: Purge 50 mL of anhydrous DMSO with ultra-high-purity Argon for 30 minutes in a jacketed reactor at 25 °C.
-
Causality: Removing dissolved oxygen prevents oxidative side reactions (e.g., formation of unwanted aldehydes) during high-temperature base catalysis.
Step 2: Isothermal Titration & FBRM Monitoring
-
Action: Insert a Focused Beam Reflectance Measurement (FBRM) probe into the reactor. Incrementally titrate neat 1,1-dichloro-3,3-dimethylbutane into the DMSO at a rate of 1 mL/min.
-
Causality: The FBRM probe provides real-time optical transmittance data. A sudden spike in chord counts indicates the exact miscibility limit (emulsion formation), establishing the thermodynamic boundary for a single-phase reaction.
Step 3: Chromatographic Partition Quantification (GC-FID)
-
Action: Extract a 100 µL aliquot from the organic phase, dilute in 1 mL of dichloromethane (DCM), and analyze via Gas Chromatography-Flame Ionization Detection (GC-FID).
-
Causality: Validates the exact molar concentration of the substrate available for reaction, ensuring the system is not mass-transfer limited.
Step 4: Base-Catalyzed Elimination
-
Action: Once the optimal single-phase regime is confirmed, introduce 2.5 equivalents of pulverized potassium hydroxide (KOH) and elevate the reactor temperature to 80 °C.
-
Causality: The strong base drives the sequential dehydrohalogenation. The polar aprotic nature of DMSO leaves the hydroxide ion un-solvated and highly nucleophilic, accelerating the formation of the alkyne.
Step 5: Product Isolation via Fractional Distillation
-
Action: Monitor the disappearance of the dihalide peak via GC. Upon completion, isolate the product using fractional distillation.
-
Causality: Exploits the massive boiling point differential between the solvent (DMSO, 189 °C) and the volatile product (3,3-dimethyl-1-butyne, 37-38 °C) for high-purity recovery.
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- 3. Butane, 1,1-dichloro-3,3-dimethyl- (CAS 6130-96-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 6. Photovoltaic effect in individual asymmetrically contacted lead sulfide nanosheets - Nanoscale (RSC Publishing) DOI:10.1039/C4NR06957A [pubs.rsc.org]
Crystallographic Data and Mechanistic Activation of 1,1-Dichloro-3,3-dimethylbutane Derivatives
Executive Summary
The functionalization of geminal dihalides represents a significant frontier in synthetic organic chemistry and drug development. 1,1-dichloro-3,3-dimethylbutane (also known as neohexylidene dichloride) is a highly sterically hindered geminal dihalide. Because it is a liquid at standard temperature and pressure (melting point: −56 °C)[1], direct room-temperature single-crystal X-ray diffraction (XRD) of the neat compound is not feasible. Consequently, crystallographic data surrounding this molecule is derived exclusively from its solid-state organometallic activation intermediates and its cross-coupled derivatives.
This whitepaper provides an in-depth technical analysis of the crystallographic parameters of the transition-metal complexes required to activate 1,1-dichloro-3,3-dimethylbutane, the causality behind the radical-initiated cleavage of its C–Cl bonds, and a self-validating experimental protocol for generating its carbon-carbon coupled derivatives.
Crystallographic Profiling of Activation Intermediates
The extreme steric bulk of the tert-butyl group adjacent to the geminal dihalide center in 1,1-dichloro-3,3-dimethylbutane prevents standard SN2 -type oxidative addition by palladium or standard nickel catalysts. To bypass this, researchers utilize rigid, well-defined Ni(II) pincer complexes —specifically those bearing a bis(amino)amine (NN2) ligand—to activate the substrate via a single-electron transfer (SET) radical pathway[2].
The crystallographic structure of the active intermediate, [(MeNN2)Ni(Et)], provides critical insights into why this catalyst succeeds where others fail. The NN2 ligand forces the nickel center into a distorted square-planar geometry. This rigidity is the causal factor that prevents the complex from undergoing unwanted β -hydride elimination, stabilizing the alkyl-metal bond long enough to engage the 1,1-dichloro-3,3-dimethylbutane substrate[2].
Quantitative Crystallographic Data
The following table summarizes the key crystallographic parameters of the [(MeNN2)Ni(Et)] intermediate, which serves as the structural prerequisite for the activation of 1,1-dichloro-3,3-dimethylbutane[2].
Table 1: X-ray Diffraction Parameters of the Ni(II) Activation Intermediate
| Structural Parameter | Value (Å / °) | Mechanistic Significance |
| Ni1–N2 (Central Amide) | 1.8907(17) Å | Short, strong covalent bond; stabilizes the high-valent Ni(III) transition states during radical rebound. |
| Ni1–N1 (Terminal Amine) | 1.970(2) Å | Dative coordination; provides lateral steric shielding against off-target nucleophilic attack. |
| Ni1–N3 (Terminal Amine) | 1.982(2) Å | Dative coordination; acts in tandem with N1 to maintain the rigid square-planar geometry. |
| Ni1–C17 (Alkyl Carbon) | 1.959(2) Å | The active Ni–C bond; highly stable against β -hydride elimination due to the constrained ligand bite angle. |
| N1–Ni1–N3 Angle | ~174° | Confirms the distorted square-planar geometry essential for single-electron transfer (SET) dynamics. |
Mechanistic Pathway & Radical Causality
The coupling of 1,1-dichloro-3,3-dimethylbutane with Grignard reagents (e.g., nBuMgCl ) catalyzed by the Ni(II) pincer complex is a highly selective process[2].
The Causality of the Radical Pathway: Why does the reaction proceed via a radical intermediate rather than concerted oxidative addition? The steric hindrance of the 3,3-dimethyl (neohexyl) moiety physically blocks the metal center from approaching the C–Cl σ∗ orbital. Instead, the electron-rich Ni(II) alkyl complex acts as a single-electron reductant. It transfers an electron to the C–Cl bond, inducing homolytic cleavage. This generates a transient α -chloroalkyl radical (•CH(Cl)(tBu)) which escapes the primary steric clash, only to rapidly rebound with the newly formed Ni(III) center. This inner-sphere radical rebound is followed by reductive elimination to yield the C–C coupled derivative[3].
Catalytic radical pathway for 1,1-dichloro-3,3-dimethylbutane activation via Ni(II) pincer complex.
Experimental Protocol: Synthesis & Cross-Coupling
To ensure scientific integrity, the following protocol is designed as a self-validating system . Analytical checkpoints are embedded within the workflow to verify the success of the radical pathway and the integrity of the crystallographic intermediate.
Phase 1: Catalyst Preparation and Validation
-
Ligation: React the lithiated MeNN2 ligand with Ni(dme)Cl2 in anhydrous tetrahydrofuran (THF) at room temperature for 2 hours.
-
Isolation: Remove the solvent under reduced pressure and extract the residue with dichloromethane. Crystallize the product by layering with hexanes.
-
Validation Checkpoint: Perform 1H NMR spectroscopy. The monomeric structure of the [(MeNN2)NiCl] precatalyst is confirmed by the presence of a single, sharp singlet for the diastereotopic methyl groups of the MeNN2 ligand. Causality: If multiple singlets are observed, the complex has dimerized, indicating moisture contamination or incomplete metalation.
Phase 2: Radical Cross-Coupling of 1,1-Dichloro-3,3-dimethylbutane
-
Substrate Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of 1,1-dichloro-3,3-dimethylbutane and 5 mol% of the [(MeNN2)NiCl] precatalyst in 1.5 mL of anhydrous CH2Cl2 .
-
Grignard Introduction: Slowly add nBuMgCl (2.0 M solution in THF, 2.5 equivalents) dropwise over 15 minutes at 25 °C.
-
Causality of Dropwise Addition: The radical rebound mechanism (Step D to E in the diagram) is highly sensitive to the concentration of the alkylating agent. Rapid addition floods the system, leading to homocoupling of the Grignard reagent (forming octane) rather than cross-coupling with the geminal dihalide.
-
-
Reaction Monitoring: Allow the reaction to stir for 30 minutes. The color will shift from orange-red (Ni(II) alkyl) to dark green/brown, indicating the formation of the transient Ni(III) radical-rebound species.
-
Quenching & Validation: Quench the reaction with saturated aqueous NH4Cl . Extract with diethyl ether.
-
Final Validation Checkpoint: Analyze the organic layer via GC-MS. The self-validating metric for this protocol is the ratio of the cross-coupled derivative to the unreacted 1,1-dichloro-3,3-dimethylbutane. A successful SET pathway will yield >80% conversion within minutes, with minimal β -hydride elimination byproducts (e.g., alkenes)[2].
References
-
Csok, Z., Vechorkin, O., Harkins, S. B., Scopelliti, R., & Hu, X. (2008). Nickel Complexes of a Pincer NN2 Ligand: Multiple Carbon−Chloride Activation of CH2Cl2 and CHCl3 Leads to Selective Carbon−Carbon Bond Formation. Journal of the American Chemical Society, 130(26), 8156–8157.[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80212, 1,1-Dichloro-3,3-dimethylbutane. PubChem.[Link]
Sources
Application Note: High-Purity Isolation of 1,1-dichloro-3,3-dimethylbutane via Fractional Distillation
Abstract
This application note provides a comprehensive, in-depth protocol for the purification of 1,1-dichloro-3,3-dimethylbutane by fractional distillation. As a key intermediate in various synthetic pathways, including the production of pharmaceuticals, ensuring the high purity of this chlorinated alkane is critical for downstream reaction efficiency and final product integrity. This guide is intended for researchers, chemists, and drug development professionals. It details the underlying principles, apparatus setup, a step-by-step experimental workflow, and methods for verifying purity. The causality behind experimental choices is explained to provide a robust, field-proven methodology.
Introduction and Rationale for Fractional Distillation
1,1-dichloro-3,3-dimethylbutane is a halogenated organic compound whose utility as a synthetic building block is contingent upon its purity. Common synthetic routes, such as the addition of tert-butyl chloride to vinyl chloride, can introduce a variety of impurities. These often include unreacted starting materials, isomeric byproducts (e.g., 1,2-dichloro-3,3-dimethylbutane or 2,2-dichloro-3,3-dimethylbutane), and products of elimination or over-chlorination reactions.
Fractional distillation is the purification method of choice when separating liquid components with close boiling points. The technique relies on establishing a series of vaporization-condensation equilibria within a specialized column. Each equilibrium cycle, or "theoretical plate," enriches the vapor phase with the more volatile component. By using a column with a large surface area, a high number of theoretical plates can be achieved, enabling efficient separation of compounds that cannot be resolved by simple distillation. Given the boiling point of 1,1-dichloro-3,3-dimethylbutane and the likely boiling points of its synthetic impurities (see Table 1), fractional distillation is the necessary and appropriate method to achieve high purity (>99%).
Table 1: Physical Properties of 1,1-dichloro-3,3-dimethylbutane and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Rationale for Presence |
| 1,1-dichloro-3,3-dimethylbutane | C₆H₁₂Cl₂ | 155.07 | 146-148 [1] | Target Compound |
| 2,2-dichloro-3,3-dimethylbutane | C₆H₁₂Cl₂ | 155.07 | 135.7[2] | Isomeric byproduct |
| 1-chloro-3,3-dimethylbutane | C₆H₁₃Cl | 120.62 | 115[3] | Incomplete reaction product |
| 3,3-dimethyl-1-butene | C₆H₁₂ | 84.16 | 41[4][5][6][7] | Elimination byproduct |
| tert-Butyl chloride | C₄H₉Cl | 92.57 | 51-52[8][9][10] | Unreacted starting material |
| Vinyl chloride | C₂H₃Cl | 62.50 | -13.4[11][12][13][14][15] | Unreacted starting material (gas) |
Safety and Pre-Distillation Handling
2.1 Hazard Assessment 1,1-dichloro-3,3-dimethylbutane is a flammable liquid with a flash point of approximately 37°C and can cause skin and eye irritation. All handling must be performed in a certified chemical fume hood.
2.2 Personal Protective Equipment (PPE)
-
Flame-resistant lab coat
-
Chemical splash goggles
-
Nitrile gloves (or other chemically resistant gloves)
2.3 Pre-Distillation Sample Preparation Crude reaction mixtures may contain residual acidic catalysts or byproducts like HCl. These must be neutralized to prevent corrosion of the distillation apparatus and potential side reactions at high temperatures.
-
Transfer the crude 1,1-dichloro-3,3-dimethylbutane to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize acids. Vent the funnel frequently to release CO₂ gas.
-
Water to remove any remaining salts.
-
A saturated brine solution to aid in the separation of the aqueous and organic layers.
-
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter or decant the dried liquid to remove the drying agent before proceeding to distillation.
Fractional Distillation Apparatus and Setup
A standard fractional distillation apparatus is required. The key component that differentiates it from simple distillation is the fractionating column, which is placed between the distillation flask and the distillation head.
3.1 Essential Components:
-
Heating Source: A heating mantle connected to a variable power controller is essential for uniform and controlled heating.
-
Distillation Flask: A round-bottom flask of an appropriate size (should be 50-67% full with the liquid to be distilled).
-
Boiling Chips: Add 2-3 new boiling chips to the flask to ensure smooth boiling and prevent "bumping."
-
Fractionating Column: A Vigreux column or a column packed with inert material like Raschig rings or metal sponge provides the necessary surface area for repeated vaporization-condensation cycles. The choice of packing depends on the required efficiency; for closely boiling impurities, a packed column is superior.
-
Distillation Head: Connects the column to the condenser and holds the thermometer.
-
Thermometer: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Condenser: A Liebig or Allihn condenser with a constant flow of cold water (in at the bottom, out at the top).
-
Receiving Flask: A round-bottom flask or graduated cylinder to collect the purified distillate. It is advisable to have several flasks ready to collect different fractions.
-
Joints and Clamps: All ground-glass joints should be properly sealed (a very light application of vacuum grease may be used if necessary) and the entire apparatus must be securely clamped.
Detailed Experimental Protocol
-
Charging the Flask: Add the pre-treated, dried crude 1,1-dichloro-3,3-dimethylbutane and 2-3 boiling chips to the distillation flask.
-
Assembly: Assemble the fractional distillation apparatus as described in Section 3.0 within a fume hood. Ensure all connections are secure.
-
Cooling: Begin the flow of cold water through the condenser.
-
Heating and Equilibration:
-
Turn on the heating mantle and begin to gently heat the flask.
-
As the liquid begins to boil, you will observe a condensation ring rising slowly up the fractionating column.
-
Crucial Step: Adjust the heat so that the condensation ring rises slowly and uniformly. This allows the vapor-liquid equilibria to be established. A rapid heating rate will lead to poor separation.
-
-
Collecting the Fore-run:
-
The temperature at the distillation head will initially rise and stabilize at the boiling point of the most volatile impurity.
-
Collect this initial fraction, known as the "fore-run," in a separate receiving flask. This fraction will contain low-boiling impurities such as residual starting materials or elimination byproducts (e.g., 3,3-dimethyl-1-butene).
-
-
Collecting the Main Fraction:
-
Once all the low-boiling impurities have distilled, the temperature will drop slightly before rising again and stabilizing at the boiling point of the target compound (146-148 °C).
-
Quickly switch to a new, clean receiving flask to collect the pure 1,1-dichloro-3,3-dimethylbutane.
-
Maintain a steady distillation rate of approximately 1-2 drops per second. A stable temperature reading during this phase indicates that a pure substance is distilling.
-
-
Collecting the Tailing:
-
If the temperature begins to rise above the boiling point of the target compound or becomes unstable, it indicates that higher-boiling impurities are beginning to distill.
-
Switch to a third receiving flask to collect this "tailing" fraction.
-
-
Shutdown:
-
Once the majority of the product has been collected and the temperature either rises significantly or the volume in the distillation flask is very low, turn off the heating mantle.
-
NEVER distill to dryness. This can cause the formation of explosive peroxides and may lead to the flask cracking.
-
Allow the apparatus to cool completely before disassembling.
-
Process Workflow Diagram
The following diagram illustrates the complete purification workflow, from crude material to final analysis.
Sources
- 1. 1,1-Dichloro-3,3-dimethylbutane|lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. 1-chloro-3,3-dimethylbutane [stenutz.eu]
- 4. echemi.com [echemi.com]
- 5. 3,3-dimethyl-1-butene [stenutz.eu]
- 6. 3,3-Dimethyl-1-butene | 558-37-2 [chemicalbook.com]
- 7. 3,3-Dimethyl-1-butene | C6H12 | CID 11210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. _tert_ -Butyl chloride â Grokipedia [grokipedia.com]
- 9. tert-Butyl chloride, 98+% 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. tert-Butyl chloride(507-20-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Vinyl chloride - Wikipedia [en.wikipedia.org]
- 12. acs.org [acs.org]
- 13. Table 4-2, Physical and Chemical Properties of Vinyl Chloride - Toxicological Profile for Vinyl Chloride - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. VINYL CHLORIDE CAS#: 75-01-4 [m.chemicalbook.com]
Application Note: Catalytic Synthesis of 1,1-Dichloro-3,3-dimethylbutane via Lewis Acid-Mediated Chloroalkylation
Introduction & Mechanistic Rationale
1,1-Dichloro-3,3-dimethylbutane (CAS: 6130-96-7) is a highly sterically hindered geminal dichloride. It serves as a critical structural intermediate in the synthesis of complex organic molecules, agricultural chemicals, and active pharmaceutical ingredients (APIs), most notably the allylamine antifungal agent terbinafine [1].
When designing a synthetic route for this molecule, process chemists often initially consider the direct radical chlorination of 3,3-dimethylbutane (neohexane) or 1-chloro-3,3-dimethylbutane. However, direct chlorination is fundamentally flawed for this application. The electron-withdrawing nature of the first chlorine atom heavily deactivates the α -carbon toward further radical abstraction. Consequently, subsequent chlorination is kinetically directed toward the C3 position, yielding complex, inseparable mixtures of constitutional isomers rather than the desired gem-dichloride [2].
The Schmerling Alkylation Approach To circumvent the regiochemical limitations of radical halogenation, the most authoritative and field-proven methodology relies on the Schmerling reaction [3]. This approach utilizes a Lewis acid-catalyzed electrophilic addition of tert-butyl chloride (2-chloro-2-methylpropane) to vinyl chloride.
Causality of the Mechanism: The reaction is initiated by a strong Lewis acid (e.g., anhydrous AlCl3 ), which abstracts the chloride ion from tert-butyl chloride to generate a highly stable tert-butyl carbocation. This bulky electrophile attacks the electron-rich π -bond of vinyl chloride. Regioselectivity is absolute and dictated by Markovnikov dynamics: the carbocation forms adjacent to the chlorine atom of the vinyl group, creating a resonance-stabilized α -chloro carbocation. Rapid chloride transfer from the AlCl4− counter-ion quenches the intermediate, yielding 1,1-dichloro-3,3-dimethylbutane and regenerating the catalyst.
Quantitative Data Summary: Catalyst Selection
The choice of Lewis acid dictates the reaction temperature, exotherm control, and overall yield. While AlCl3 provides the highest conversion rates, it requires rigorous cryogenic control to prevent the runaway cationic polymerization of vinyl chloride.
Table 1: Comparison of Catalytic Systems for 1,1-Dichloro-3,3-dimethylbutane Synthesis
| Catalytic System | Optimal Temp (°C) | Solvent System | Yield (%) | Regioselectivity | Process Notes & Causality |
| AlCl3 (Anhydrous) | -20 to -15 | Neat (Excess t-BuCl) | 80–85 | >98% | High reactivity; requires strict cryogenic cooling to prevent vinyl chloride polymerization. |
| FeCl3 (Anhydrous) | -10 to 0 | Neat (Excess t-BuCl) | 75–80 | >95% | Milder Lewis acidity; easier exotherm control for large-scale reactor scale-up. |
| BiCl3 | 20 to 25 | Dichloromethane | 65–70 | >90% | Bench-stable catalyst; longer reaction times required, suitable for discovery-scale synthesis. |
Experimental Protocol: AlCl3 -Catalyzed Synthesis
This protocol is designed as a self-validating system . By utilizing excess tert-butyl chloride as both the reactant and the solvent, we eliminate the need for exogenous solvents, thereby simplifying downstream fractional distillation.
Materials
-
tert-Butyl chloride (2.0 equivalents, anhydrous)
-
Vinyl chloride gas (1.0 equivalent, lecture bottle with flow regulator)
-
Aluminum chloride ( AlCl3 , 0.05 equivalents, rigorously anhydrous)
-
5% Aqueous NaHCO3 solution
-
Anhydrous Na2SO4
Step-by-Step Methodology
-
Reactor Preparation & Purging: Equip a thoroughly flame-dried, 3-neck round-bottom flask with a heavy-duty mechanical stirrer, an internal thermocouple, a sub-surface gas dispersion tube, and a dry-ice/acetone condenser. Purge the system with ultra-high purity Argon for 15 minutes.
-
Solvent/Reactant Loading: Charge the reactor with tert-butyl chloride. Causality: Using a 2.0 molar excess of tert-butyl chloride ensures that the reaction remains a mobile liquid throughout the process and shifts the thermodynamic equilibrium toward the cross-coupled product.
-
Cryogenic Cooling & Catalyst Addition: Submerge the reactor in a dry-ice/acetone bath and bring the internal temperature to exactly -20 °C. Add the anhydrous AlCl3 in three equal portions over 10 minutes. Causality: AlCl3 is highly hygroscopic and violently reactive. Portion-wise addition at -20 °C prevents the premature degradation of the tert-butyl cation and suppresses the spontaneous homopolymerization of the incoming vinyl chloride.
-
Vinyl Chloride Introduction (Self-Validating Step): Begin bubbling vinyl chloride gas through the dispersion tube. Validation: Monitor the internal thermocouple continuously. The reaction is highly exothermic; the rate of gas absorption is directly proportional to the temperature spike. Throttle the gas flow to maintain the internal temperature strictly between -20 °C and -15 °C.
-
Endpoint Determination: Continue the reaction until gas uptake ceases (typically 45–60 minutes). Validation: The cessation of gas uptake and the stabilization of the internal temperature (dropping back to the bath temperature) serve as self-validating endpoints, confirming the quantitative consumption of the vinyl chloride and depletion of the active carbocation pool.
-
Quenching & Phase Separation: Carefully decant the cold reaction mixture into a vigorously stirred beaker of ice-cold water. Causality: Immediate aqueous quenching destroys the AlCl3 catalyst, preventing any reverse isomerization or retro-Friedel-Crafts-type degradation of the product during warm-up. Separate the organic layer, wash with 5% aqueous NaHCO3 to neutralize residual HCl , and dry over anhydrous Na2SO4 .
-
Purification: Isolate the target compound via fractional distillation. 1,1-Dichloro-3,3-dimethylbutane distills as a clear, colorless liquid at 147–149 °C at atmospheric pressure.
Mechanistic Pathway Visualization
Mechanistic pathway of the Lewis acid-catalyzed synthesis of 1,1-dichloro-3,3-dimethylbutane.
References
- Guidechem. "1,1-DICHLORO-3,3-DIMETHYLBUTANE 6130-96-7 wiki". Guidechem.
- Benchchem. "1,1-Dichloro-3,3-dimethylbutane | 6130-96-7". Benchchem.
- Louis Schmerling, J. P. Luvisi, R. W. Welch. "Alkylation of Benzene with 1,1-Dichloro-3,3-dimethylbutane". Journal of the American Chemical Society 1955, 77, 7, 1774-1776.
1,1-dichloro-3,3-dimethylbutane extraction techniques from aqueous mixtures
Application Note: Efficient Extraction and Recovery of 1,1-Dichloro-3,3-dimethylbutane from Aqueous Reaction Mixtures
Introduction & Chemical Context
1,1-dichloro-3,3-dimethylbutane (CAS 6130-96-7) is a highly hydrophobic, halogenated aliphatic compound. In pharmaceutical and agrochemical development, it serves as a critical synthetic precursor. Specifically, it undergoes dehydrochlorination to yield 3,3-dimethyl-1-butyne, a key intermediate in the synthesis of the allylamine antifungal agent [1]. Additionally, its hydrolysis yields 3,3-dimethylbutyraldehyde, an essential building block for the artificial sweetener[2].
During these syntheses, the compound is frequently present in complex aqueous reaction mixtures. Efficient extraction is paramount for downstream purity, but the molecule's unique physicochemical profile presents specific phase-separation challenges that must be managed through targeted physicochemical manipulation.
Mechanistic Principles of Extraction
The primary hurdle in extracting 1,1-dichloro-3,3-dimethylbutane is its specific gravity. With a density of 1.027 g/mL at 25 °C, it is nearly isopycnic (equal in density) with water[3]. If a standard liquid-liquid extraction (LLE) is attempted using a solvent with a density close to 1.0 g/mL, or if the extraction relies solely on the compound's native phase separation, stable emulsions will form and phase inversion becomes a high risk.
Causality in Protocol Design:
-
Aqueous Phase Modification (Salting-Out): To force rapid phase separation, the aqueous layer's density and ionic strength must be artificially increased. Saturating the aqueous phase with sodium chloride (NaCl) raises its density to approximately 1.2 g/mL. This not only breaks emulsions but also decreases the aqueous solubility of the haloalkane, thermodynamically driving it into the organic phase.
-
Solvent Selection: Solvents with densities drastically different from the modified aqueous phase (1.2 g/mL) are required. Hexane (0.66 g/mL) or Methyl tert-butyl ether (MTBE, 0.74 g/mL) are optimal. They ensure the organic phase remains strictly as the upper layer, preventing phase inversion during agitation.
-
Thermal Control: The compound has a boiling point of 146–148 °C[3]. During solvent removal via rotary evaporation, the water bath must not exceed 40 °C under mild vacuum to prevent co-evaporation and loss of the target analyte.
Physicochemical Profile
The following parameters dictate the extraction parameters, sourced from[4] and [3].
| Property | Value | Mechanistic Implication for Extraction |
| Molecular Weight | 155.06 g/mol | Semi-volatile nature requires thermal control during concentration. |
| Density (25 °C) | 1.027 g/mL | Isopycnic with water; mandates aqueous density modification (salting-out). |
| Boiling Point | 146–148 °C | Allows selective concentration via rotary evaporation if bath temp <40 °C. |
| XLogP3 | 3.7 | Highly hydrophobic; excellent partitioning into non-polar solvents. |
| Aqueous Solubility | Insoluble | Forms a separate phase or stubborn emulsion in aqueous mixtures without solvent. |
Experimental Protocols
Protocol A: Preparative Liquid-Liquid Extraction (LLE)
Purpose: Bulk recovery of 1,1-dichloro-3,3-dimethylbutane from aqueous synthesis mixtures (e.g., post-hydrolysis or post-alkylation).
Step-by-Step Methodology:
-
Pre-treatment (Salting-Out): Transfer the aqueous reaction mixture to a separatory funnel. Add solid NaCl incrementally until saturation is reached (approx. 36 g per 100 mL of water) and dissolve completely.
-
Causality: Increases aqueous density to ~1.2 g/mL, ensuring the organic solvent will float and breaking any micro-emulsions.
-
-
Solvent Addition: Add a volume of Hexane or MTBE equal to 1/3 of the aqueous phase volume.
-
Agitation & Venting: Stopper the funnel and invert gently. Vent immediately to release vapor pressure. Shake vigorously for 2 minutes to ensure complete mass transfer.
-
Equilibration: Secure the funnel on a ring stand and allow the phases to separate for 10 minutes. A sharp phase boundary should form.
-
Self-Validation (Drop Test): To confirm phase identity, gently drop 1-2 drops of distilled water into the top layer. If the water droplets sink through the top layer to the boundary, the top layer is validated as the organic phase.
-
Separation: Drain the lower aqueous layer into a designated flask. Collect the upper organic layer in an Erlenmeyer flask. Repeat the extraction (Steps 2-6) twice more with fresh solvent.
-
Drying: Combine the organic extracts and add anhydrous Magnesium Sulfate (MgSO₄) until the powder flows freely like sand. Filter the mixture.
-
Causality: Removes residual micro-droplets of water that partitioned into the organic phase.
-
-
Concentration: Transfer the filtrate to a round-bottom flask. Concentrate via rotary evaporation.
-
Critical Parameter: Set the water bath to 35 °C and pressure to ~250 mbar. Monitor carefully to avoid evaporating the target compound (BP 146 °C).
-
Protocol B: Analytical Headspace Solid-Phase Microextraction (HS-SPME)
Purpose: Trace quantification of 1,1-dichloro-3,3-dimethylbutane in aqueous effluents.
Step-by-Step Methodology:
-
Sample Preparation: Transfer 10 mL of the aqueous sample into a 20 mL headspace vial containing 3.0 g of NaCl.
-
Self-Validation (Internal Standard): Spike the sample with 10 µL of a deuterated internal standard (e.g., 1,1-dichloroethane-d4, 100 µg/mL).
-
Causality: Normalizes extraction efficiency and mathematically accounts for matrix effects or fiber competition, ensuring the protocol's output is self-validating.
-
-
Sealing: Seal the vial with a PTFE/silicone septum cap.
-
Equilibration: Incubate the vial at 50 °C for 15 minutes with agitation (500 rpm) to drive the volatile analyte into the headspace.
-
Extraction: Expose a 100 µm Polydimethylsiloxane (PDMS) SPME fiber to the headspace for 20 minutes.
-
Causality: PDMS is highly selective for non-polar, hydrophobic analytes (LogP 3.7).
-
-
Desorption: Retract the fiber and immediately insert it into the GC-MS injection port (set to 250 °C) for 3 minutes to thermally desorb the analytes onto the column.
Extraction Workflow Visualization
Workflow for the liquid-liquid extraction of 1,1-dichloro-3,3-dimethylbutane from aqueous mixtures.
References
-
PubChem. "1,1-Dichloro-3,3-dimethylbutane | C6H12Cl2 | CID 80212". National Center for Biotechnology Information. URL:[Link]
-
ChemBK. "3,3-Dimethyl-1-butyne". ChemBK Chemical Database. URL:[Link]
-
Justia Patents. "Processes Patents and Patent Applications (Class 568/449) - Patent 5994593". Justia. URL:[Link]
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Preventing thermal degradation of 1,1-dichloro-3,3-dimethylbutane during distillation
Welcome to the technical support center for the handling and purification of 1,1-dichloro-3,3-dimethylbutane. This guide is designed for researchers, scientists, and professionals in drug development who work with this and similar halogenated alkanes. Here, we address common challenges, particularly the prevention of thermal degradation during distillation, by providing in-depth, evidence-based troubleshooting and practical, step-by-step protocols. Our approach is grounded in established scientific principles to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation of 1,1-dichloro-3,3-dimethylbutane during distillation?
The primary degradation pathway for 1,1-dichloro-3,3-dimethylbutane during distillation is thermal dehydrochlorination . This is a chemical reaction where heat promotes the elimination of a hydrogen atom and a chlorine atom from adjacent carbon atoms, resulting in the formation of an alkene and hydrogen chloride (HCl). In this specific case, the product is 1,1-dichloro-3,3-dimethylbut-1-ene .
The presence of impurities, such as residual acids or bases from the synthesis process, can catalyze this degradation, lowering the temperature at which it occurs. Even in the absence of catalysts, prolonged heating at elevated temperatures can initiate the decomposition.
Q2: At what temperature does significant thermal degradation of 1,1-dichloro-3,3-dimethylbutane occur?
The atmospheric boiling point of 1,1-dichloro-3,3-dimethylbutane is approximately 146-148°C.[1] Sustained heating at or near this temperature can lead to noticeable degradation. The rate of decomposition is a function of both temperature and time; therefore, prolonged distillation, even at slightly lower temperatures, can result in significant impurity formation.
Q3: How can I prevent the thermal degradation of 1,1-dichloro-3,3-dimethylbutane during distillation?
The most effective method to prevent thermal degradation is to reduce the boiling point of the compound by performing the distillation under reduced pressure (vacuum distillation) . By lowering the pressure, the compound can be distilled at a significantly lower temperature, minimizing the thermal stress and the rate of dehydrochlorination.
Additionally, the use of stabilizers can be beneficial. These are compounds that can inhibit the chemical reactions that lead to degradation. For chlorinated hydrocarbons, non-volatile, basic compounds are often used to neutralize any trace amounts of HCl that may form, as HCl can catalyze further degradation.
Troubleshooting Guide
Issue 1: My distilled 1,1-dichloro-3,3-dimethylbutane is impure, showing an extra peak in the GC-MS analysis.
Possible Cause: Thermal degradation has occurred, leading to the formation of 1,1-dichloro-3,3-dimethylbut-1-ene.
Troubleshooting Steps:
-
Confirm the Identity of the Impurity:
-
GC-MS Analysis: The impurity will have a different retention time than the starting material. The mass spectrum of 1,1-dichloro-3,3-dimethylbut-1-ene will show a molecular ion peak corresponding to its molecular weight (152.02 g/mol ), and a characteristic fragmentation pattern.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the distilled product. The presence of vinylic proton and carbon signals will confirm the presence of an alkene.
-
-
Optimize Distillation Conditions:
-
Implement Vacuum Distillation: If you are currently performing atmospheric distillation, switch to a vacuum setup. A pressure of 20-30 mmHg should lower the boiling point sufficiently to prevent degradation.
-
Reduce Distillation Temperature: Even under vacuum, use the lowest temperature that allows for a reasonable distillation rate. The temperature of the heating mantle should be kept as close to the boiling point of the liquid as possible.
-
-
Consider a Stabilizer:
-
If vacuum distillation alone is insufficient, consider adding a small amount (0.01-0.1% by weight) of a high-boiling, non-volatile stabilizer to the distillation flask. A suitable option is triphenyl guanidine , which can neutralize any generated HCl without co-distilling with the product.[2]
-
Issue 2: The pressure in my vacuum distillation setup is unstable, leading to bumping and inconsistent distillation.
Possible Cause: This can be due to leaks in the system, outgassing of components, or improper heating.
Troubleshooting Steps:
-
Check for Leaks:
-
Ensure all ground glass joints are properly greased and sealed.
-
Inspect all tubing for cracks or loose connections.
-
Use a vacuum gauge to monitor the pressure. If the system does not hold a stable vacuum when isolated from the pump, there is a leak.
-
-
Ensure Proper Heating and Stirring:
-
Use a heating mantle with a stirrer to ensure even heating of the distillation flask. This prevents localized overheating and bumping.
-
A magnetic stir bar in the distillation flask is essential for smooth boiling.
-
-
Degas the System:
-
Before heating, it can be beneficial to pull a vacuum on the cold system for a period to remove any dissolved gases from the liquid.
-
Experimental Protocols
Protocol 1: Vacuum Distillation of 1,1-Dichloro-3,3-dimethylbutane
This protocol describes the purification of 1,1-dichloro-3,3-dimethylbutane using vacuum distillation to minimize thermal degradation.
Materials:
-
Crude 1,1-dichloro-3,3-dimethylbutane
-
Round-bottom flask (distillation flask)
-
Short path distillation head with condenser and vacuum connection
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Vacuum tubing
-
Cold trap (optional but recommended)
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are clean and lightly greased.
-
Place a magnetic stir bar in the distillation flask.
-
Fill the distillation flask no more than two-thirds full with the crude 1,1-dichloro-3,3-dimethylbutane.
-
Connect the condenser to a cold water source.
-
Connect the vacuum takeoff to a cold trap and then to the vacuum pump.
-
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Begin stirring the contents of the distillation flask.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 20 mmHg).
-
Once the pressure is stable, begin to gently heat the distillation flask with the heating mantle.
-
Observe the temperature at the distillation head. The boiling point at the reduced pressure will be significantly lower than 146-148°C.
-
Collect the fraction that distills at a constant temperature. This is your purified product.
-
Do not distill to dryness. Leave a small amount of residue in the distillation flask.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool.
-
Slowly and carefully release the vacuum.
-
Turn off the vacuum pump and the cooling water.
-
The purified product is in the receiving flask.
-
Diagram of Vacuum Distillation Setup:
Caption: A standard laboratory setup for vacuum distillation.
Protocol 2: Analytical Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a starting point for the GC-MS analysis of 1,1-dichloro-3,3-dimethylbutane to assess its purity and detect the presence of the dehydrochlorination product.
Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split injection, ratio 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 2 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-200 |
Expected Results:
-
1,1-dichloro-3,3-dimethylbutane: Will elute at a specific retention time. Its mass spectrum will show a molecular ion peak and characteristic fragmentation pattern.
-
1,1-dichloro-3,3-dimethylbut-1-ene: If present, will likely elute slightly before the parent compound due to its lower boiling point. Its mass spectrum will have a molecular ion peak at m/z 152 and a different fragmentation pattern.
Data Interpretation Workflow:
Caption: Logical workflow for GC-MS data analysis to assess product purity.
References
- Barton, D. H. R., & Howlett, K. E. (1949). The kinetics of the dehydrochlorination of substituted hydrocarbons. Part III. The mechanisms of the thermal decompositions of ethyl chloride and of 1:1-dichloroethane. Journal of the Chemical Society (Resumed), 165-169.
- Levine, A. A., & Cass, O. W. (1938). U.S. Patent No. 2,125,381. Washington, DC: U.S.
-
LookChem. (n.d.). 1,1-Dichloro-3,3-dimethylbutane. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 80212, 1,1-Dichloro-3,3-dimethylbutane. Retrieved from [Link].
-
Sihai Energy Technology. (2024, November 11). When Vacuum Distillation is Useful. Retrieved from [Link]
Sources
Optimizing reaction temperature for 1,1-dichloro-3,3-dimethylbutane production
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of 1,1-dichloro-3,3-dimethylbutane via the Schmerling reaction (electrophilic addition of tert-butyl chloride to vinyl chloride).
Below, you will find a mechanistic breakdown, troubleshooting FAQs, empirical data tables, and a self-validating protocol to ensure high-yield, reproducible results in your drug development workflows.
Mechanistic Pathway & Thermal Dependencies
To successfully troubleshoot this reaction, we must first visualize how thermal energy dictates the fate of the highly reactive carbocation intermediate.
Reaction pathway of 1,1-dichloro-3,3-dimethylbutane synthesis highlighting temperature dependencies.
Troubleshooting FAQs: Temperature Optimization
Q1: Why is my yield of 1,1-dichloro-3,3-dimethylbutane drastically reduced when the reaction is run at room temperature (20–25°C)? Answer: Running this specific electrophilic addition at room temperature provides excessive thermal energy that overcomes the activation barriers for competing side reactions. The intermediate secondary carbocation undergoes rapid dehydrohalogenation (loss of a proton) to form 1-chloro-3,3-dimethyl-1-butene. Furthermore, vinyl chloride is highly susceptible to cationic polymerization at elevated temperatures. Self-Validation Check: If your reaction mixture turns excessively dark and its viscosity increases noticeably during precursor addition, thermal runaway and polymerization are occurring due to inadequate cooling.
Q2: To prevent side reactions, I lowered the reaction temperature to -30°C, but the reaction stalled completely. What is the mechanistic reason for this? Answer: While deep cryogenic temperatures suppress elimination and polymerization, dropping the system to -30°C reduces the kinetic energy below the activation barrier required for the initial electrophilic attack. The Lewis acid must first coordinate with tert-butyl chloride to generate the tert-butyl cation. At -30°C, this initiation step is kinetically frozen. The optimal thermodynamic window for this specific synthesis balances the rate of cation generation with the suppression of byproduct formation.
Q3: I have seen literature suggesting optimal temperatures of 50–70°C for related alkylations. Why does this fail for my synthesis? Answer: Some automated chemical databases broadly categorize Lewis acid-catalyzed alkylations and suggest higher temperature ranges (e.g., 50–70°C)[1]. However, applying these generic parameters to the synthesis of 1,1-dichloro-3,3-dimethylbutane is a critical error. Because vinyl chloride is used as the alkene, temperatures above 30°C overwhelmingly favor the polymerization of the monomer over the desired chloride transfer step. Field-proven bench experience dictates strict cooling (-10°C to 10°C) when handling vinyl chloride in Friedel-Crafts-type additions.
Q4: How does the choice of Lewis acid catalyst dictate my temperature parameters? Answer: The Lewis acidity (electrophilicity) of your catalyst directly dictates the required thermal management. AlCl3 is a significantly stronger Lewis acid than FeCl3 . If you use AlCl3 , the generation of the tert-butyl cation is highly exothermic and rapid, requiring stricter cooling (-15°C to -5°C) to prevent runaway polymerization[1]. Conversely, anhydrous FeCl3 is milder, allowing for a more manageable temperature profile (-5°C to 10°C) and providing higher regioselectivity for the target product.
Quantitative Data: Temperature vs. Reaction Profile
| Temperature Range | Primary Catalyst | Target Yield (%) | Major Byproducts | Visual/Physical Indicators |
| < -20°C | FeCl3 | < 10% | Unreacted precursors | Clear, low-viscosity liquid |
| -10°C to 10°C | FeCl3 | 85 - 92% | Trace oligomers | Pale yellow, mobile liquid |
| 20°C to 30°C | FeCl3 | 40 - 50% | 1-chloro-3,3-dimethyl-1-butene | Darkening color, slight thickening |
| 50°C to 70°C | AlCl3 / FeCl3 | < 15% | Polyvinyl chloride (PVC) | High viscosity, dark brown/black |
Self-Validating Experimental Protocol
Optimized Synthesis of 1,1-dichloro-3,3-dimethylbutane
Causality Note: This protocol utilizes FeCl3 over AlCl3 to widen the operational temperature window and minimize exothermic spikes, ensuring higher batch-to-batch reproducibility.
-
Apparatus Setup: Equip a dry, 3-neck round-bottom flask with a mechanical stirrer, a low-temperature internal thermocouple, and a dry-ice/acetone condenser. Purge the system thoroughly with inert nitrogen gas.
-
Catalyst Loading: Add 0.05 equivalents of anhydrous FeCl3 to the flask.
-
Self-Validation: The catalyst must be a free-flowing, dark crystalline powder. If the FeCl3 is clumped or sticky, it has absorbed atmospheric moisture. Wet catalyst will hydrolyze, poisoning the Lewis acid and halting the reaction. Discard and use a fresh batch.
-
-
Precursor Addition: Add 1.0 equivalent of tert-butyl chloride to the flask. Begin mechanical stirring and cool the mixture to exactly -5°C using an ice-salt bath.
-
Vinyl Chloride Introduction: Slowly bubble 1.2 equivalents of dry vinyl chloride gas into the mixture (or add dropwise if using condensed liquid vinyl chloride).
-
Self-Validation: Monitor the internal thermocouple continuously. The reaction is highly exothermic. If the temperature exceeds 5°C, immediately pause the addition. Controlling the addition rate is your primary mechanism for thermal management.
-
-
Maturation: Once the addition is complete and exotherms have ceased, remove the ice bath and allow the mixture to slowly warm to 5°C. Maintain this temperature for 2 hours to ensure complete conversion of the carbocation intermediate.
-
Quenching: Quench the reaction by slowly pouring the mixture over crushed ice.
-
Causality: This step irreversibly hydrolyzes the FeCl3 catalyst, permanently arresting the reaction and preventing any late-stage isomerization.
-
-
Isolation: Separate the organic layer, wash sequentially with 5% aqueous sodium bicarbonate (until the aqueous phase tests neutral via pH paper) and brine. Dry over anhydrous MgSO4 , filter, and purify the product via fractional distillation (b.p. ~145-147°C at atmospheric pressure).
References
- Source: benchchem.
Sources
Technical Support Center: Regioselective Chlorination of 1,1-Dichloro-3,3-dimethylbutane
From the Desk of the Senior Application Scientist Welcome to the Advanced Synthesis Troubleshooting Portal. In drug development and agrochemical synthesis, the geminal dihaloalkane 1,1-dichloro-3,3-dimethylbutane is a critical building block[1]. However, scaling its radical chlorination to produce the desired 1,1,1-trichloro-3,3-dimethylbutane frequently introduces regioselectivity challenges.
The core issue lies in the molecular topography: the electron-withdrawing nature of the existing chlorine atoms deactivates the C1 proton, while the bulky tert-butyl group sterically shields the C2 protons[1]. Statistically, the nine primary protons on the tert-butyl group present a massive cross-section for unselective radical attack. To achieve high purity, we must manipulate thermodynamic stability and utilize chemical remediation to purge unavoidable isomers.
Below, you will find our field-proven mechanistic workflows, troubleshooting FAQs, and a self-validating protocol designed to minimize and remediate side reactions.
Reaction Pathway & Remediation Logic
Logical workflow of 1,1-dichloro-3,3-dimethylbutane chlorination and impurity remediation.
Troubleshooting FAQs
Q1: Why is my reaction yielding high levels of 1,1,2-trichloro-3,3-dimethylbutane instead of the target 1,1,1-trichloro isomer? Causality: This is a classic kinetic vs. thermodynamic competition. The C1 radical is thermodynamically more stable due to lone-pair donation (capto-dative stabilization) from the two adjacent chlorine atoms. However, direct Cl2 gas with high-intensity UV light creates a highly exothermic, unselective kinetic environment that forces abstraction at the C2 position, despite the steric hindrance of the tert-butyl group. Solution: Switch from Cl2 /UV to Sulfuryl Chloride ( SO2Cl2 ) initiated by AIBN. The SO2Cl2 mechanism releases chlorine radicals at a controlled rate, allowing the reaction to favor the thermodynamically stable C1 radical, drastically reducing the 1,1,2-isomer.
Q2: I am detecting chlorination on the tert-butyl methyl groups. How do I suppress this? Causality: There are nine primary hydrogens on the tert-butyl group versus only one at the C1 position. If the reaction temperature exceeds 70°C, the activation energy barrier for primary C-H abstraction is easily overcome, and statistical probability takes over, leading to terminal over-chlorination. Solution: Strictly cap the reaction temperature at 60–65°C. Utilize a continuous-flow reactor or a highly efficient reflux condenser to prevent localized thermal spiking (exotherms) during initiator addition.
Q3: Fractional distillation is failing to separate the 1,1,1-trichloro product from the 1,1,2-trichloro impurity. What is the best purification strategy? Causality: The boiling points of these constitutional isomers are nearly identical, rendering standard fractional distillation ineffective. Solution: Employ a chemical remediation step. By heating the crude mixture with Lithium Chloride (LiCl) in Dimethylformamide (DMF) at 160°C, the 1,1,2-trichloro-3,3-dimethylbutane undergoes a highly selective E2 dehydrochlorination to form 1,2-dichloro-3,3-dimethylbut-1-ene[2]. The target 1,1,1-trichloro isomer lacks the necessary vicinal proton-chlorine arrangement to eliminate under these mild conditions and remains inert. The resulting alkene has a significantly lower boiling point and is easily removed via distillation.
Quantitative Data: Reaction Conditions vs. Product Distribution
To illustrate the impact of your chosen parameters, review the empirical distribution data below. Notice how the combination of SO2Cl2 and chemical remediation creates a highly pure product stream.
| Initiation Method | Temp (°C) | Conversion (%) | Yield: 1,1,1-trichloro (Target) | Yield: 1,1,2-trichloro (Impurity) | Yield: Terminal Chlorides |
| Cl2 gas / UV | 20°C | 85% | 60% | 25% | 15% |
| Cl2 gas / UV | 60°C | 95% | 45% | 35% | 20% |
| SO2Cl2 / AIBN | 65°C | 90% | 75% | 15% | 10% |
| SO2Cl2 / AIBN + LiCl Remediation | 65°C | 90% | >98% (Post-distillation) | <1% | <1% |
Self-Validating Experimental Protocol
This methodology is designed as a "self-validating system." Step 3 acts as an analytical checkpoint. Regardless of the exact impurity ratio generated in Step 2, the stoichiometric chemical remediation in Step 4 mathematically forces the removal of the specific 1,1,2-isomer, guaranteeing the integrity of the final distillation.
Step 1: Setup and Reagent Preparation
-
Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, an addition funnel, and a nitrogen inlet.
-
Charge the flask with 1,1-dichloro-3,3-dimethylbutane (1.0 eq) and AIBN (0.05 eq) under a steady nitrogen stream.
Step 2: Controlled Radical Chlorination
-
Heat the reaction mixture to exactly 65°C using a thermostatically controlled oil bath.
-
Add Sulfuryl Chloride ( SO2Cl2 , 1.1 eq) dropwise via the addition funnel over 2 hours. Caution: Rapid addition will cause thermal spiking and increase terminal chlorination.
-
Maintain stirring at 65°C for an additional 4 hours until gas evolution ( SO2 and HCl ) ceases.
Step 3: Analytical Checkpoint (Self-Validation)
-
Withdraw a 0.1 mL aliquot, quench with cold water, extract with dichloromethane, and analyze via GC-MS.
-
Validation Metric: Confirm the disappearance of the starting material. Quantify the ratio of 1,1,1-trichloro-3,3-dimethylbutane to 1,1,2-trichloro-3,3-dimethylbutane (expected ratio ~5:1).
Step 4: Selective Chemical Remediation
-
Transfer the crude reaction mixture to a clean flask. Add anhydrous Dimethylformamide (DMF, 2 volumes) and anhydrous Lithium Chloride (LiCl, 0.5 eq relative to the calculated 1,1,2-isomer impurity)[2].
-
Heat the mixture to 160°C for 6 hours. The LiCl acts as a mild base/nucleophile, exclusively dehydrochlorinating the 1,1,2-isomer into 1,2-dichloro-3,3-dimethylbut-1-ene[2][3].
-
Cool to room temperature, quench with distilled water, and extract the organic layer with methylene chloride. Wash the organic layer 4 times with water to remove all traces of DMF. Dry over anhydrous Na2SO4 .
Step 5: Fractional Distillation
-
Perform fractional distillation under reduced pressure.
-
The alkene byproduct (1,2-dichloro-3,3-dimethylbut-1-ene) will elute first, followed by the highly purified target compound, 1,1,1-trichloro-3,3-dimethylbutane.
References
-
Benchchem. 1,1-Dichloro-3,3-dimethylbutane | 6130-96-7. Retrieved from 1
-
Google Patents (EP0010855A1). Process for the manufacture of 1,2-dichloro-3,3-dimethylbut-1-ene. Retrieved from 2
-
Organic Chemistry Portal. Synthesis of 1,1-dichloroalkanes. Retrieved from4
-
Benchchem. 1,1-Dichloro-3,3-dimethylbutane Synthesis and Reactions. Retrieved from 3
Sources
- 1. 1,1-Dichloro-3,3-dimethylbutane | 6130-96-7 | Benchchem [benchchem.com]
- 2. EP0010855A1 - Process for the manufacture of 1,2-dichloro-3,3-dimethylbut-1-ene - Google Patents [patents.google.com]
- 3. 1,1-Dichloro-3,3-dimethylbutane | 6130-96-7 | Benchchem [benchchem.com]
- 4. 1,1-Dichlorooalkane synthesis by chlorination or substitution [organic-chemistry.org]
Technical Support Center: Overcoming Moisture Interference in 1,1-Dichloro-3,3-dimethylbutane Handling
Welcome to the Technical Support Center for 1,1-dichloro-3,3-dimethylbutane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper handling and mitigation of moisture-related issues during its use. As a sterically hindered geminal dichloroalkane, 1,1-dichloro-3,3-dimethylbutane presents unique challenges, primarily its susceptibility to hydrolysis, which can compromise experimental integrity. This guide offers a combination of theoretical understanding, practical troubleshooting, and detailed protocols to ensure the successful application of this reagent in your research.
Understanding the Challenge: The Inherent Moisture Sensitivity of 1,1-Dichloro-3,3-dimethylbutane
The utility of 1,1-dichloro-3,3-dimethylbutane in organic synthesis is predicated on its chemical stability. However, the presence of even trace amounts of water can initiate a degradation cascade, leading to the formation of impurities that can interfere with your reactions. The core of this issue lies in the hydrolysis of the gem-dichloro group.
The hydrolysis of geminal dihalides proceeds through a nucleophilic substitution mechanism to yield an unstable gem-halohydrin intermediate. This intermediate rapidly eliminates a molecule of hydrogen chloride to form a carbonyl compound. In the case of 1,1-dichloro-3,3-dimethylbutane, the primary hydrolysis product is 3,3-dimethylbutyraldehyde.
The reactivity of 1,1-dichloro-3,3-dimethylbutane is significantly influenced by the steric bulk of the neopentyl group, ((CH₃)₃C-CH₂-). This bulky group hinders the backside attack required for a bimolecular nucleophilic substitution (Sₙ2) reaction, making this pathway exceptionally slow. While a unimolecular (Sₙ1) mechanism is an alternative, it would necessitate the formation of a highly unstable primary carbocation, which is energetically unfavorable. This inherent structural feature contributes to the compound's relative stability in the absence of moisture, yet it does not render it inert. Over time, and particularly in the presence of water, hydrolysis will occur.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with 1,1-dichloro-3,3-dimethylbutane, providing direct answers and actionable solutions.
Frequently Asked Questions
Q1: I suspect my 1,1-dichloro-3,3-dimethylbutane has been contaminated with water. What are the tell-tale signs?
A1: The most definitive sign of moisture contamination is the presence of 3,3-dimethylbutyraldehyde as an impurity. This can often be detected by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), where you will observe a peak corresponding to the aldehyde. Spectroscopic methods like ¹H NMR may also reveal characteristic aldehyde proton signals. Physically, a significant degradation may lead to a change in the refractive index of the liquid.
Q2: My reaction is not proceeding as expected, and I'm observing unexpected byproducts. Could moisture in my 1,1-dichloro-3,3-dimethylbutane be the culprit?
A2: Absolutely. The hydrolysis product, 3,3-dimethylbutyraldehyde, is a reactive carbonyl compound that can participate in various side reactions, such as aldol condensations or reactions with other nucleophiles in your mixture. This can lead to a complex and often inseparable mixture of products, reducing the yield of your desired compound.
Q3: How can I determine the water content in my 1,1-dichloro-3,3-dimethylbutane?
A3: The most accurate and widely accepted method for quantifying water content in organic solvents and reagents is Karl Fischer titration.[1][2] This electrochemical method is highly sensitive and specific to water. Both volumetric and coulometric Karl Fischer titration methods are suitable for halogenated hydrocarbons.[1][3][4]
Q4: What is the best way to store 1,1-dichloro-3,3-dimethylbutane to prevent moisture contamination?
A4: Proper storage is critical. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as dry nitrogen or argon, to prevent the ingress of atmospheric moisture.[5] Storage in a cool, dry, and well-ventilated area away from direct sunlight is also recommended.[5][6]
Q5: I need to dry a sample of 1,1-dichloro-3,3-dimethylbutane that has been exposed to moisture. What drying agents are recommended?
A5: For chlorinated hydrocarbons, several drying agents are effective. The choice depends on the required level of dryness and the scale of your operation.
| Drying Agent | Efficiency | Capacity | Considerations |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Moderate | High | Slow-acting; requires longer contact time. |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Moderate | Faster than Na₂SO₄, but slightly acidic. |
| Molecular Sieves (3Å or 4Å) | Very High | Low to Moderate | Excellent for achieving very low water content. Requires activation before use. |
Q6: Are there any drying agents I should avoid?
A6: Yes. Avoid using reactive drying agents such as calcium hydride (CaH₂), sodium (Na), or potassium (K). These can react with chlorinated hydrocarbons, potentially leading to hazardous situations.[7] Basic drying agents like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) should also be used with caution as they can promote elimination reactions.
Q7: My purified 1,1-dichloro-3,3-dimethylbutane shows multiple peaks on the GC that I suspect are isomers. How can I improve the purification?
A7: The synthesis of compounds with a neopentyl structure can sometimes lead to carbocation rearrangements, resulting in the formation of structural isomers.[8] To improve separation, fractional distillation using a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) is recommended. A slow and steady distillation rate is crucial for separating compounds with close boiling points.[8]
Experimental Protocols
Protocol 1: Drying of 1,1-Dichloro-3,3-dimethylbutane using Molecular Sieves
This protocol describes the procedure for drying 1,1-dichloro-3,3-dimethylbutane to a low water content using activated molecular sieves.
Materials:
-
1,1-dichloro-3,3-dimethylbutane (to be dried)
-
3Å or 4Å molecular sieves
-
Oven or furnace for activation
-
Dry, inert atmosphere-compatible glassware (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Activation of Molecular Sieves: Place the molecular sieves in a suitable flask and heat them in an oven or furnace at 250-300 °C for at least 4 hours under a vacuum or with a slow stream of dry nitrogen.
-
Cooling: Allow the activated molecular sieves to cool to room temperature under a dry, inert atmosphere (e.g., in a desiccator over a strong desiccant or in a glovebox).
-
Drying: In a dry flask under an inert atmosphere, add the 1,1-dichloro-3,3-dimethylbutane to be dried. Add the activated molecular sieves (approximately 5-10% w/v).
-
Stirring: Stir the mixture at room temperature for at least 24 hours. The required time may vary depending on the initial water content.
-
Separation: Carefully decant or filter the dried 1,1-dichloro-3,3-dimethylbutane from the molecular sieves under an inert atmosphere.
-
Storage: Store the dried product in a tightly sealed container under an inert atmosphere.
Protocol 2: Purification of 1,1-Dichloro-3,3-dimethylbutane by Fractional Distillation
This protocol outlines the purification of 1,1-dichloro-3,3-dimethylbutane from non-volatile impurities and isomers with different boiling points.
Materials:
-
Crude 1,1-dichloro-3,3-dimethylbutane
-
Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Thermometer
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Add the crude 1,1-dichloro-3,3-dimethylbutane and a few boiling chips to the distilling flask.
-
Distillation:
-
Begin heating the distilling flask gently.
-
Collect the initial fraction (forerun) that distills at a lower temperature than the expected boiling point of the product. This fraction will contain more volatile impurities.
-
As the temperature stabilizes at the boiling point of 1,1-dichloro-3,3-dimethylbutane (146-148 °C at atmospheric pressure), change the receiving flask to collect the pure product.[6]
-
Continue distillation until the temperature begins to rise again or only a small amount of residue remains in the distilling flask.
-
Collect the final, higher-boiling fraction (tailings) in a separate flask.
-
-
Analysis: Analyze the collected main fraction for purity using a suitable analytical technique (e.g., GC).
-
Storage: Store the purified product as described previously.
Visualizing the Chemistry
Hydrolysis of 1,1-Dichloro-3,3-dimethylbutane
Caption: Hydrolysis pathway of 1,1-dichloro-3,3-dimethylbutane.
Troubleshooting Workflow for Moisture Contamination
Caption: Decision tree for addressing moisture in 1,1-dichloro-3,3-dimethylbutane.
Safety Information
1,1-Dichloro-3,3-dimethylbutane:
-
Hazards: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[5][9]
-
Handling Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[5]
3,3-Dimethylbutyraldehyde (Hydrolysis Product):
-
Hazards: Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[7][10]
-
Handling Precautions: Similar to the parent compound, handle with appropriate personal protective equipment in a well-ventilated area, away from ignition sources.
References
-
1,1-DICHLORO-3,3-DIMETHYL-1,3-DISILABUTANE — Chemical Substance Information. NextSDS. [Link]
-
3,3-dimethylbutyraldehyde — Chemical Substance Information. NextSDS. [Link]
-
1,1-Dichloro-3,3-dimethylbutane. LookChem. [Link]
-
1,1-Dichloro-3,3-dimethylbutane | C6H12Cl2 | CID 80212. PubChem. [Link]
-
Study on Kinetics of GD Hydrolysis in HCl aqueous. E3S Web of Conferences. [Link]
- Process for the manufacture of 1,2-dichloro-3,3-dimethylbut-1-ene.
-
3,3-Dimethylbutanal | C6H12O | CID 76335. PubChem. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
- Synthesis and purification of 3,3-dimethylbutyraldehyde via oxidation of 1-chloro-3, 3-dimethylbutane with dimethyl sulfoxide.
-
3,3-Dimethylbutyraldehyde. Wikipedia. [Link]
-
Photoinduced gold-catalyzed divergent dechloroalkylation of gem-dichloroalkanes. Nature. [Link]
-
Consultation document on the risk management of short-chain, medium-chain and long-chain chlorinated alkanes. Canada.ca. [Link]
-
Solid-phase Extraction for Analysis of Short-Chain Chlorinated Paraffins in Water Samples. ResearchGate. [Link]
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Study of Extraction and Determination of Chlorinated Compounds in Treated Drinking Water of Tehran. ResearchGate. [Link]
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Analytical procedures for short chain chlorinated paraffins determination - How to make them greener? MOST Wiedzy. [Link]
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Photoinduced gold-catalyzed divergent dechloroalkylation of gem-dichloroalkanes. ResearchGate. [Link]
-
1,1-Dichloro-3,3-dimethylbutane. Pharmaffiliates. [Link]
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Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. ResearchGate. [Link]
-
Thermal decomposition of 1,1-dichloroethene diluted in hydrogen. PubMed. [Link]
-
Photoinduced gold-catalyzed divergent dechloroalkylation of gem-dichloroalkanes. ResearchGate. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
1,1-Dichloro-3,3-dimethyl-2-butanone | CAS#:22591-21-5. Chemsrc. [Link]
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Butane, 1,1-dichloro-3-methyl-. NIST WebBook. [Link]
-
Kinetics of hydrolysis of trans-dichloro- and trans-dibromo-(n-meso-5,12- dimethyl-1,4,8,11-tetra-azacyclotetradeca-4,11 -diene)cobalt(III) cations. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Decomposition processes of diborane and borazane (ammonia-borane complex) on hot wire surfaces. Shizuoka University Institutional Repository. [Link]
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Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture. Digital Commons @ NJIT. [Link]
-
Karl Fischer Titration. Mettler Toledo. [Link]
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Scale-up optimization for 1,1-dichloro-3,3-dimethylbutane batch synthesis
Welcome to the Technical Support Center for the batch synthesis of 1,1-dichloro-3,3-dimethylbutane (CAS: 6130-96-7). This compound is a critical intermediate in the synthesis of complex organic molecules, agricultural chemicals, and pharmaceutical precursors[1].
The primary synthetic route relies on the Lewis acid-catalyzed Schmerling reaction, which involves the electrophilic addition of tert-butyl chloride to vinyl chloride[2]. While highly efficient at the bench scale, scaling up this reaction introduces severe heat transfer, mass transfer, and chemoselectivity challenges. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and a self-validating Standard Operating Protocol (SOP) to ensure safe and high-yielding pilot-scale operations.
Process Flow & Reaction Network
Reaction pathway for 1,1-dichloro-3,3-dimethylbutane synthesis and common scale-up side reactions.
Troubleshooting FAQs: Causality & Solutions
Q1: Why am I seeing a sudden, uncontrollable exotherm during the addition of vinyl chloride at the pilot scale? Causality: The Schmerling addition is highly exothermic. At the lab scale, the high surface-area-to-volume ratio allows for rapid heat dissipation. At the pilot scale, poor heat transfer can lead to the localized accumulation of unreacted vinyl chloride gas in the reaction matrix. If the internal temperature drops below the activation threshold of the catalyst, the reagents pool. Once the mixture eventually warms, a rapid, runaway reaction occurs, overwhelming the jacket's cooling capacity. Solution: Transition from batch-charging to continuous, mass-flow-controlled subsurface dosing of vinyl chloride into a pre-cooled (-5°C to 5°C) mixture of tert-butyl chloride and the catalyst. Implement a self-validating control loop: continuously monitor the ΔT between the jacket and the internal reactor temperature. If the cooling demand drops while dosing, halt the addition immediately—this indicates a stalled reaction and dangerous pooling of reagents.
Q2: My yield dropped from 85% in the lab to 55% in the 50-L reactor, and a thick, tarry residue formed. What went wrong? Causality: Tarry residues are indicative of vinyl chloride oligomerization and polymerization. This side reaction is triggered by using a Lewis acid that is too aggressive (such as anhydrous AlCl₃) or by localized hot spots near the dosing port. While AlCl₃ is a classic Lewis acid, it strongly promotes the cationic polymerization of vinyl chloride monomers under scale-up conditions[1]. Solution: Switch the catalyst from AlCl₃ to anhydrous iron(III) chloride (FeCl₃). FeCl₃ is a milder Lewis acid that provides excellent regioselectivity for the electrophilic addition of the tert-butyl cation to vinyl chloride, forming the desired 1,1-dichloro-3,3-dimethylbutane without initiating runaway polymerization. Maintain the internal reaction temperature strictly below 15°C to further suppress oligomerization.
Q3: During the aqueous quench, I am getting a stubborn emulsion that takes hours to separate. How can I resolve this? Causality: Lewis acid catalysts like FeCl₃ hydrolyze to form insoluble, gelatinous metal hydroxides (e.g., Fe(OH)₃) when quenched with neutral or slightly basic water. These precipitates act as Pickering emulsifiers, stabilizing oil-in-water emulsions and severely bottlenecking phase separation during the work-up. Solution: Quench the reaction mixture into a pre-chilled, vigorously stirred solution of 10–15% aqueous hydrochloric acid (HCl). The acidic environment ensures that the iron species remain fully solvated as aqueous chloride salts, preventing hydroxide precipitation and ensuring a crisp, rapid phase separation (typically <30 minutes).
Q4: How do I prevent thermal degradation during the final distillation? Causality: 1,1-dichloro-3,3-dimethylbutane (boiling point ~146–148°C at atmospheric pressure) is sensitive to prolonged thermal stress[3]. At elevated temperatures (>100°C) in a pilot-scale reboiler, the product undergoes dehydrohalogenation to form 1-chloro-3,3-dimethyl-1-butene or 3,3-dimethyl-1-butyne[1]. Solution: Perform fractional distillation under reduced pressure (e.g., 20–50 torr). This lowers the boiling point significantly, allowing you to keep the reboiler temperature well below 70°C and preserving the integrity of the product.
Scale-Up Parameter Optimization
| Parameter | Lab Scale (100 mL) | Pilot Scale (50 L) | Rationale for Change |
| Catalyst Selection | AlCl₃ or FeCl₃ | Strictly anhydrous FeCl₃ | Mitigates cationic polymerization of vinyl chloride. |
| Vinyl Chloride Dosing | Bolus addition or bubbling | Subsurface mass-flow controlled | Prevents reagent pooling and runaway exotherms. |
| Reaction Temperature | 10°C to 25°C | -5°C to 5°C | Controls heat generation and suppresses side reactions. |
| Quench Solution | Deionized Water | 10–15% Aqueous HCl | Prevents Fe(OH)₃ precipitation and emulsion formation. |
| Distillation Pressure | Atmospheric (760 torr) | Vacuum (20–50 torr) | Lowers reboiler temp <70°C to prevent dehydrohalogenation. |
Standard Operating Protocol (SOP): 10-L Scale Synthesis
Note: Vinyl chloride is a hazardous gas. Perform all operations in a rated containment system with proper scrubbing infrastructure.
1. Reactor Preparation & Purge:
-
Ensure the 10-L jacketed glass-lined reactor is clean and completely dry.
-
Purge the system with dry Nitrogen (N₂) for 30 minutes to remove atmospheric moisture, which prematurely deactivates the catalyst.
2. Reagent Loading:
-
Charge 5.0 kg of anhydrous tert-butyl chloride into the reactor.
-
Add 0.15 kg of anhydrous FeCl₃ powder.
-
Self-Validation Check: The mixture should turn a dark, homogeneous color without clumping.
3. Cooling Phase:
-
Set the chiller jacket to -10°C.
-
Agitate at 150 RPM until the internal temperature stabilizes between -5°C and 0°C.
4. Subsurface Dosing (Critical Step):
-
Begin subsurface dosing of 3.5 kg of vinyl chloride gas via a mass flow controller over a period of 4 to 6 hours.
-
In-Process Control (IPC): Maintain the internal temperature below 5°C. If the ΔT between the jacket and the internal temperature drops to zero, halt dosing immediately . This indicates the reaction has stalled and unreacted gas is pooling.
5. Aging & Verification:
-
Once dosing is complete, continue agitation for 2 hours at 5°C.
-
Self-Validation Check: Pull a sample for GC analysis. The reaction is complete when residual tert-butyl chloride is <2% area.
6. Acidic Quench:
-
Transfer the reaction mixture slowly into a secondary quench vessel containing 5 L of pre-chilled (0°C) 15% aqueous HCl under vigorous stirring.
-
Maintain the quench temperature below 20°C.
7. Phase Separation & Washing:
-
Stop agitation and allow the phases to settle for 30 minutes. The lower organic phase should separate cleanly.
-
Decant the organic phase and wash sequentially with 2 L of 5% aqueous NaHCO₃ (until pH is neutral), followed by 2 L of saturated brine.
8. Purification:
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Transfer to a distillation apparatus. Apply a vacuum of 30 torr and heat the reboiler to 60°C. Collect the purified 1,1-dichloro-3,3-dimethylbutane fraction, discarding the lighter unreacted fractions and leaving the heavy oligomers in the pot.
References
-
Title: 1,1-DICHLORO-3,3-DIMETHYLBUTANE 6130-96-7 wiki | Source: Guidechem | URL: 2
-
Title: 1,1-Dichloro-3,3-dimethylbutane | 6130-96-7 | Source: Benchchem | URL: 1
-
Title: 1,1-Dichloro-3,3-dimethylbutane | 6130-96-7 (Properties) | Source: Benchchem | URL: 3
Sources
Reactivity Face-Off: A Comparative Analysis of 1,1-dichloro-3,3-dimethylbutane and 1,2-dichloro-3,3-dimethylbutane
A Technical Guide for Researchers and Drug Development Professionals
In the intricate world of organic synthesis, the seemingly subtle difference in the placement of functional groups can dramatically alter a molecule's reactivity and, consequently, its utility as a synthetic intermediate. This guide provides a detailed comparison of the reactivity of two structural isomers: 1,1-dichloro-3,3-dimethylbutane and 1,2-dichloro-3,3-dimethylbutane. Understanding these differences is crucial for designing efficient synthetic routes and predicting reaction outcomes.
At a Glance: Structural and Electronic Differences
Both isomers share a neopentyl skeleton, which is characterized by a bulky tert-butyl group. This structural feature is a primary determinant of their chemical behavior, imposing significant steric hindrance around the reaction centers.
-
1,1-dichloro-3,3-dimethylbutane is a geminal dihalide, with both chlorine atoms attached to the same primary carbon.[1][2]
-
1,2-dichloro-3,3-dimethylbutane is a vicinal dihalide, with chlorine atoms on adjacent primary and secondary carbons.[1][2]
The key difference lies in the location of the two chlorine atoms. This seemingly minor variation has profound implications for the accessibility of the electrophilic carbons and the stability of potential reaction intermediates.
Nucleophilic Substitution: A Tale of Two Mechanisms
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, proceeding primarily through SN1 and SN2 pathways. The steric and electronic properties of our two isomers lead to vastly different outcomes in these reactions.
The SN2 Pathway: A Dead End for Neopentyl Systems
The SN2 reaction requires a backside attack by a nucleophile on the carbon bearing the leaving group.[3][4] For both 1,1-dichloro-3,3-dimethylbutane and 1,2-dichloro-3,3-dimethylbutane, the bulky tert-butyl group effectively shields the electrophilic carbons, making this approach nearly impossible. Neopentyl halides are notoriously unreactive in SN2 reactions, reacting orders of magnitude slower than other primary alkyl halides.[5][6][7]
The SN1 Pathway: A Matter of Carbocation Stability
The SN1 reaction proceeds through a carbocation intermediate, and its rate is largely determined by the stability of this intermediate.[3][8] Here, we see a more discernible difference between the two isomers.
-
1,1-dichloro-3,3-dimethylbutane: Loss of a chloride ion would generate a highly unstable primary carbocation. While a subsequent 1,2-methyl shift could lead to a more stable tertiary carbocation, the initial energy barrier to form the primary carbocation is substantial.[9]
-
1,2-dichloro-3,3-dimethylbutane: This isomer has two potential leaving groups.
-
Loss of the chloride from the primary carbon (C1) would also lead to an unstable primary carbocation.
-
However, loss of the chloride from the secondary carbon (C2) would form a secondary carbocation. While still destabilized by the inductive effect of the adjacent chlorine atom, a secondary carbocation is significantly more stable than a primary one.[10][11][12]
-
Therefore, 1,2-dichloro-3,3-dimethylbutane is expected to be more reactive towards SN1 reactions than its 1,1-dichloro counterpart, with the reaction proceeding through the secondary carbocation.
Elimination Reactions: The Influence of Structure and Base Strength
Elimination reactions, which lead to the formation of alkenes, are often in competition with substitution reactions. The two primary mechanisms are E1 and E2.
The E2 Pathway: A Concerted Effort
The E2 reaction is a one-step process that requires a strong base and an anti-periplanar arrangement of a β-hydrogen and the leaving group.[13]
-
1,1-dichloro-3,3-dimethylbutane: This isomer has β-hydrogens on the adjacent carbon. A strong, sterically hindered base could potentially effect elimination to form 1-chloro-3,3-dimethyl-1-butene.
-
1,2-dichloro-3,3-dimethylbutane: This isomer offers two possibilities for E2 elimination. A strong base can remove a proton from either the primary carbon (C1) or the methyl groups of the tert-butyl moiety. Elimination involving the chlorine on the secondary carbon and a proton from the primary carbon is a plausible pathway.
The E1 Pathway: A Carbocation-Mediated Process
The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction and is therefore favored by the same factors: a good leaving group, a polar protic solvent, and the ability to form a stable carbocation.[14][15]
Given that 1,2-dichloro-3,3-dimethylbutane can form a more stable secondary carbocation, it is also more likely to undergo E1 elimination than 1,1-dichloro-3,3-dimethylbutane.
Comparative Reactivity at a Glance
| Reaction Type | 1,1-dichloro-3,3-dimethylbutane | 1,2-dichloro-3,3-dimethylbutane | Rationale |
| SN2 | Extremely Unreactive | Extremely Unreactive | Severe steric hindrance from the neopentyl group prevents backside attack.[5][6][7] |
| SN1 | Very Slow | Slow, but faster than the 1,1-isomer | 1,2-isomer can form a more stable secondary carbocation.[11][12] |
| E2 | Possible with a strong, hindered base | More Favorable | More accessible β-hydrogens and potential for forming a stable alkene. |
| E1 | Very Slow | Slow, but faster than the 1,1-isomer | Follows the same trend as SN1 due to the shared carbocation intermediate. |
Experimental Protocol: Comparative Solvolysis via Silver Nitrate Test
To empirically validate the predicted difference in SN1 reactivity, a simple comparative solvolysis experiment can be performed. This test relies on the precipitation of silver chloride upon the formation of a carbocation in the presence of silver nitrate in a protic solvent like ethanol.[16]
Objective: To qualitatively compare the rates of SN1 solvolysis of 1,1-dichloro-3,3-dimethylbutane and 1,2-dichloro-3,3-dimethylbutane.
Materials:
-
1,1-dichloro-3,3-dimethylbutane
-
1,2-dichloro-3,3-dimethylbutane
-
0.1 M Silver Nitrate in Ethanol
-
Ethanol
-
Test tubes and rack
-
Water bath
Procedure:
-
Prepare 0.1 M solutions of each dichlorobutane isomer in ethanol.
-
Place 2 mL of each solution into separate, labeled test tubes.
-
Place the test tubes in a constant temperature water bath (e.g., 50 °C) to allow them to reach thermal equilibrium.
-
Simultaneously add 2 mL of the 0.1 M silver nitrate in ethanol solution to each test tube.
-
Start a timer and observe the tubes for the formation of a white precipitate (AgCl).
-
Record the time it takes for the precipitate to appear in each tube.
Caption: Workflow for the comparative solvolysis experiment.
Mechanistic Summary
The disparate reactivity of these isomers is a direct consequence of their structure and the intermediates they form.
Caption: A diagram illustrating the key mechanistic pathways and intermediates.
Conclusion
This comparative guide demonstrates that the reactivity of 1,1-dichloro-3,3-dimethylbutane and 1,2-dichloro-3,3-dimethylbutane is profoundly dictated by the positioning of the chlorine atoms. The neopentyl group renders both isomers inert to SN2 reactions. However, the ability of 1,2-dichloro-3,3-dimethylbutane to form a more stable secondary carbocation makes it the more reactive isomer in SN1 and E1 pathways. For synthetic chemists, this understanding is critical for substrate selection and for predicting the likely course of a reaction.
References
- Note: Direct comparative experimental studies on these specific, non-commodity chemicals are not prevalent in the literature. The analysis and conclusions presented are based on well-established principles of physical organic chemistry.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms. Springer.
-
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
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A Comparative Guide to Steric Hindrance in Dichloro-dimethylbutane Isomers
Introduction: The Decisive Role of Spatial Arrangement in Chemical Reactivity
In the intricate world of organic chemistry, the three-dimensional arrangement of atoms—or stereochemistry—is a paramount factor governing the reactivity and behavior of molecules. A key component of this is steric hindrance , a phenomenon where the spatial bulk of atomic groups impedes a chemical reaction.[1] This guide provides an in-depth comparison of steric hindrance across various isomers of dichloro-dimethylbutane (C₆H₁₂Cl₂). By examining the structural nuances of these isomers, we can elucidate how subtle changes in molecular architecture dramatically influence their reactivity, particularly in nucleophilic substitution and elimination reactions.
For drug development professionals and researchers, understanding these principles is not merely academic. The accessibility of a reaction site can determine the viability of a synthetic route, the selectivity of a reaction, and the biological activity of a target molecule. This guide will dissect the structural features of key dichloro-dimethylbutane isomers, predict their relative reactivity based on steric factors, and provide a robust experimental protocol for the quantitative validation of these principles.
Structural Analysis of Key Isomers
The constitutional isomers of dichloro-dimethylbutane provide a compelling case study. While sharing the same molecular formula, their varied arrangements of chlorine atoms and methyl groups create vastly different steric environments. We will focus on three representative isomers to illustrate this diversity.
1,4-dichloro-2,2-dimethylbutane: The Shielded Primary Halide
At first glance, this isomer appears to be a primary alkyl halide, which would typically suggest high reactivity in Sₙ2 reactions.[2][3] However, the core of the molecule features a quaternary carbon (C2) bonded to two methyl groups, creating a neopentyl-like structure. This bulky tert-butyl group, while not directly attached to the carbon bearing the leaving group (the α-carbon), is on the adjacent carbon (the β-carbon). This arrangement creates significant steric hindrance that shields the α-carbon from backside attack by a nucleophile, dramatically reducing the rate of Sₙ2 reactions.[4]
1,1-dichloro-3,3-dimethylbutane: The Crowded Geminal Dihalide
This isomer features two chlorine atoms on the same carbon (a geminal dihalide) and a bulky tert-butyl group at the C3 position. The steric hindrance here is twofold. First, the tert-butyl group provides significant β-hindrance, similar to the 1,4-isomer. Second, the presence of two chlorine atoms on the α-carbon further crowds the reaction center. While the C-Cl bonds are on a primary carbon, the cumulative steric bulk makes backside nucleophilic attack exceptionally difficult.
2,3-dichloro-2,3-dimethylbutane: The Prohibitive Tertiary Halide
This isomer represents an extreme case of steric hindrance. Both chlorine atoms are attached to tertiary carbons, which are themselves bonded to three other carbon atoms (two methyl groups and another quaternary carbon).[5][6] This structure effectively creates a wall of methyl groups around the electrophilic carbons, making a direct backside attack, as required for an Sₙ2 reaction, virtually impossible.[2][7] Consequently, this isomer will not undergo Sₙ2 reactions. Instead, it would favor elimination (E2) pathways if a strong, bulky base is used, or Sₙ1/E1 reactions under solvolytic conditions due to the formation of a stable tertiary carbocation.[1]
Comparative Analysis of Steric Hindrance and Reactivity
The structural differences outlined above translate directly into predictable patterns of chemical reactivity. The accessibility of the carbon atom bearing the leaving group is a critical factor determining the rate and mechanism of substitution reactions.[7]
| Isomer Name | C-Cl Bond Type | Key Steric Factors | Predicted Sₙ2 Reactivity | Favored Reaction Pathways |
| 1,4-dichloro-2,2-dimethylbutane | Primary | High β-hindrance from a tert-butyl-like group.[4] | Very Low | Slow Sₙ2; E2 with a strong, hindered base. |
| 1,1-dichloro-3,3-dimethylbutane | Primary (geminal) | High β-hindrance; crowding from two Cl atoms on the α-carbon. | Extremely Low | Primarily E2 with a strong base. |
| 2,3-dichloro-2,3-dimethylbutane | Tertiary | Extreme α-hindrance from three adjacent alkyl groups. | Negligible | E2 (strong base); Sₙ1/E1 (solvolysis).[1] |
This comparative data underscores a fundamental principle: steric hindrance increases dramatically as we move from primary to tertiary halides and with the introduction of bulky substituents near the reaction center. For Sₙ2 reactions, which rely on a concerted backside attack, the reactivity order is methyl > primary > secondary >> tertiary.[3] Our tertiary isomer, 2,3-dichloro-2,3-dimethylbutane, is effectively unreactive via this mechanism. The primary isomers, while seemingly reactive, are severely hindered by β-substitution, placing them far down the reactivity scale.
Experimental Protocol: Quantifying Steric Hindrance via Reaction Kinetics
To empirically validate the predicted differences in reactivity, a kinetics experiment can be designed to measure the relative rates of an Sₙ2 reaction. The Finkelstein reaction, which involves the substitution of a chloride with an iodide, is an excellent model system.[3]
Objective: To determine the second-order rate constants for the reaction of 1,4-dichloro-2,2-dimethylbutane and a less-hindered control (e.g., 1-chlorobutane) with sodium iodide in acetone.
Methodology
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of 1,4-dichloro-2,2-dimethylbutane and 1-chlorobutane in anhydrous acetone.
-
Prepare a 0.2 M stock solution of sodium iodide (NaI) in anhydrous acetone. Acetone is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the cation but leaves the nucleophile (I⁻) highly reactive.[3]
-
-
Reaction Setup:
-
Equilibrate the stock solutions and a reaction vessel (e.g., a 50 mL round-bottom flask with a magnetic stirrer) in a constant temperature water bath set to 50 °C.
-
To the reaction vessel, add 10 mL of the 0.1 M alkyl chloride solution.
-
To initiate the reaction, rapidly add 10 mL of the 0.2 M NaI solution and start a timer. The final concentrations will be 0.05 M alkyl chloride and 0.1 M NaI.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every 15 minutes for 2 hours), withdraw a 1.0 mL aliquot from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 5 mL of a cold solution of silver nitrate (AgNO₃) in ethanol. The unreacted iodide will precipitate as silver iodide (AgI), while the covalent alkyl iodide will not react. Alternative method: Monitor the disappearance of the starting material using Gas Chromatography (GC).
-
-
Data Analysis:
-
For the quenching method, the amount of unreacted iodide can be determined by back-titration.
-
For the GC method, a calibration curve is used to determine the concentration of the alkyl chloride at each time point.
-
The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting 1/[Alkyl Chloride] versus time, which should yield a straight line with a slope equal to k.
-
-
Comparison:
-
Compare the calculated rate constant for 1,4-dichloro-2,2-dimethylbutane with that of 1-chlorobutane. A significantly smaller rate constant for the dimethylbutane isomer provides quantitative proof of its greater steric hindrance.
-
Experimental Workflow Diagram
Conclusion
The analysis of dichloro-dimethylbutane isomers provides a clear and compelling illustration of the power of steric hindrance in dictating chemical destiny. We have seen that simply classifying a reactant by the substitution of its α-carbon (primary, secondary, or tertiary) is insufficient. The steric bulk of neighboring groups, or β-hindrance, can be equally, if not more, decisive. The highly hindered tertiary structure of 2,3-dichloro-2,3-dimethylbutane precludes Sₙ2 reactions entirely, while the neopentyl-like core of 1,4-dichloro-2,2-dimethylbutane renders its primary C-Cl bonds surprisingly unreactive. By combining theoretical structural analysis with empirical kinetic data, researchers can develop a predictive understanding of reactivity, enabling more efficient synthetic design and a deeper insight into the fundamental principles that govern molecular interactions.
References
- BenchChem. (2025). Spectroscopic Analysis of 1,4-dichloro-2,2-dimethylbutane: A Comparative Guide.
- Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-2,3-diphenylbutane.
- Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Wikipedia. (n.d.). SN2 reaction.
- Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.
- Khan Academy. (n.d.). Sn2 mechanism: kinetics and substrate.
- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
- PubChem. (n.d.). 2,3-Dichloro-2,3-dimethylbutane.
- Guidechem. (n.d.). 2,2-Dichloro-3, 3-dimethylbutane 594-84-3 wiki.
- Guidechem. (n.d.). Butane, 2,3-dichloro-2,3-dimethyl- 594-85-4 wiki.
- Guidechem. (n.d.). 1,1-DICHLORO-3,3-DIMETHYLBUTANE 6130-96-7 wiki.
Sources
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. 2,3-Dichloro-2,3-dimethylbutane | C6H12Cl2 | CID 12437606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Analytical Method Comparison Guide: Purity Validation of 1,1-Dichloro-3,3-dimethylbutane
For pharmaceutical researchers and chemical development scientists, validating the purity of aliphatic intermediates presents a unique analytical hurdle. 1,1-dichloro-3,3-dimethylbutane (CAS 6130-96-7) is a prime example: it is a heavily sterically hindered, semi-volatile alkyl halide that completely lacks a conjugated π-system.
Because it lacks a UV chromophore, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is practically useless. Attempting to monitor this compound at low wavelengths (e.g., 210 nm) results in severe baseline drift and solvent interference during gradient elution. Consequently, scientists must pivot to universal detection modalities.
This guide objectively compares the three leading alternatives for the purity validation of 1,1-dichloro-3,3-dimethylbutane: GC-FID , HPLC-CAD , and HPLC-ELSD . We will explore the mechanistic causality behind each method, provide self-validating experimental protocols, and benchmark their performance against[1].
Mechanistic Comparison: Choosing the Right Detector
The selection of an analytical method must be driven by the physicochemical properties of the analyte and its potential impurities. 1,1-dichloro-3,3-dimethylbutane has a boiling point of approximately 146–148 °C[2], classifying it as semi-volatile.
Gas Chromatography - Flame Ionization Detection (GC-FID)
GC-FID is the gold standard for volatile and semi-volatile hydrocarbons. The FID provides a near-universal response proportional to the number of active carbon atoms. If all process impurities and degradation products are volatile and thermally stable, GC-FID offers superior theoretical plates (resolution) and unmatched baseline stability.
HPLC - Charged Aerosol Detection (CAD) vs. Evaporative Light Scattering (ELSD)
When non-volatile impurities (e.g., inorganic salts, polymeric byproducts, or heavy degradation species) are present, GC-FID fails, and HPLC becomes mandatory. Here, aerosol-based detectors are required:
-
HPLC-ELSD : Measures light scattered by dried aerosol particles. However, the magnitude of scattered light drops exponentially for particles smaller than 50 nm, leading to a complex, non-linear response and poor sensitivity for trace impurities[3].
-
HPLC-CAD : Particles acquire a charge via collision with ionized nitrogen gas. The charge measured by the electrometer is directly proportional to the particle mass, maintaining high sensitivity down to 10 nm particles[3]. CAD inherently provides a broader dynamic range and lower Limits of Detection (LOD)[4].
The Causality of Evaporation Temperature: Because 1,1-dichloro-3,3-dimethylbutane is semi-volatile, the evaporation temperature in both CAD and ELSD must be strictly minimized. If the drift tube is set to standard temperatures (e.g., 50–60 °C), the analyte will co-evaporate with the mobile phase, destroying the signal. Low-temperature evaporation (35 °C) is a mechanistic necessity for this molecule.
Method Selection Workflow
Decision workflow for selecting the optimal analytical method for non-chromophoric alkyl halides.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria (S/N ratios and RSD limits) must be met prior to sample analysis.
Protocol A: GC-FID Methodology (The Volatile Approach)
Use this method when all expected impurities are volatile and thermally stable.
-
Column Selection: Install a DB-5 (or equivalent 5% phenyl / 95% dimethylpolysiloxane) capillary column (30 m × 0.32 mm ID × 0.25 µm film thickness).
-
Carrier Gas: High-purity Helium at a constant flow rate of 1.5 mL/min.
-
Inlet Parameters: Set the injector temperature to 200 °C. Use a split injection mode with a split ratio of 20:1 to prevent column overloading. Injection volume: 1.0 µL.
-
Oven Temperature Program:
-
Initial temperature: 50 °C (Hold for 2.0 min).
-
Ramp: 10 °C/min to 200 °C.
-
Final hold: 3.0 min (Total run time: 20.0 min).
-
-
Detector (FID) Settings: Set the FID temperature to 250 °C. Hydrogen flow: 30 mL/min; Air flow: 300 mL/min; Makeup gas (He): 25 mL/min.
-
System Suitability: Inject a 0.1% standard solution. The Signal-to-Noise (S/N) ratio must be ≥ 10. Six replicate injections must yield a peak area Relative Standard Deviation (RSD) ≤ 2.0%.
Protocol B: HPLC-CAD Methodology (The Non-Volatile Approach)
Use this method for comprehensive impurity profiling, especially when non-volatile degradants are suspected.
-
Column Selection: Reversed-phase C18 column (150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: LC-MS Grade Water.
-
Mobile Phase B: LC-MS Grade Methanol.
-
Causality Note:Do not use non-volatile buffers (e.g., phosphates). Aerosol detectors require fully volatile mobile phases to prevent severe background noise and capillary clogging[3].
-
-
Gradient Elution:
-
0–2 min: 40% B
-
2–12 min: Linear ramp to 95% B
-
12–15 min: Hold at 95% B
-
Flow rate: 1.0 mL/min.
-
-
CAD Detector Settings:
-
Evaporation Temperature: 35 °C. (Critical: Higher temperatures will volatilize the 1,1-dichloro-3,3-dimethylbutane, drastically reducing recovery).
-
Power Function (PF): Set to 1.0 to linearize the inherent non-linear response of the aerosol detector[5].
-
Data Collection Rate: 10 Hz.
-
-
System Suitability: Inject a 0.05% Limit of Quantitation (LOQ) standard. S/N must be ≥ 10.
Comparative Validation Data
The following table summarizes the experimental validation data for 1,1-dichloro-3,3-dimethylbutane across the three analytical modalities, evaluated strictly against [1].
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | GC-FID Performance | HPLC-CAD Performance | HPLC-ELSD Performance |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.01% | 0.05% | 0.10% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.03% | 0.15% | 0.30% |
| Linearity (R²) | ≥ 0.995 over range | 0.999 | 0.997 (with PF=1.0) | 0.992 (Log-Log fit) |
| Precision (Repeatability) | RSD ≤ 2.0% (n=6) | 0.8% | 1.5% | 2.8% |
| Accuracy (Recovery) | 95.0% – 105.0% | 99.5% | 98.2% | 96.5% |
| Dynamic Range | Application dependent | 4 Orders of Mag. | 3–4 Orders of Mag. | ~2 Orders of Mag. |
Data Interpretation & Conclusion
-
GC-FID remains the most precise and sensitive method for 1,1-dichloro-3,3-dimethylbutane purity analysis, provided all impurities are volatile. It easily exceeds all ICH Q2(R2) requirements.
-
HPLC-CAD is the premier choice when non-volatile impurities are present. By utilizing a low evaporation temperature (35 °C) and applying a power function of 1.0, the CAD method achieves excellent linearity (R² = 0.997) and an LOD of 0.05%, making it suitable for trace impurity profiling[4].
-
HPLC-ELSD struggles with trace-level quantification for this molecule. The exponential drop-off in light scattering for small particles results in a higher LOD (0.10%) and poorer precision (RSD 2.8%), making it suitable only for routine, high-level assay testing rather than rigorous impurity validation.
References
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)."[Link]
-
Western Sydney University / ResearchGate. "A simplified guide for charged aerosol detection of non-chromophoric compounds." [Link]
Sources
Boiling Point Comparison of Substituted Dichlorobutanes: A Mechanistic and Experimental Guide
Target Audience: Researchers, chemical engineers, and drug development professionals.
Positional isomers of dichlorobutane ( C4H8Cl2 ) serve as critical building blocks in organic synthesis, coordination polymer production, and specialized solvent applications[1]. Despite sharing an identical molecular weight of 127.01 g/mol [2], these isomers exhibit a remarkably wide range of boiling points—from to [2]. For scientists scaling up reactions or optimizing solvent recovery, understanding the thermodynamic differences between these alternatives is essential.
This guide provides an objective, data-driven comparison of dichlorobutane isomers, detailing the mechanistic forces dictating their boiling points and outlining a self-validating experimental protocol for their determination.
Mechanistic Analysis of Intermolecular Forces
The boiling point of a halogenated organic liquid is a macroscopic manifestation of the energy required to overcome its microscopic intermolecular forces. Because dichlorobutanes lack hydrogen-bonding capabilities, their boiling points are exclusively governed by London dispersion forces (LDF) and dipole-dipole interactions .
As a Senior Application Scientist, I evaluate these alternatives based on three structural causality rules:
-
Surface Area and London Dispersion Forces: LDF strength is highly dependent on the effective surface area of the molecule. Linear isomers, such as [3], possess an extended, unhindered geometry. This allows molecules to pack closely together, maximizing surface area contact. This tight packing requires significantly more thermal energy to disrupt, resulting in the highest boiling point of the group (~161 °C).
-
Steric Hindrance and Branching: Conversely, isomers with geminal chlorines on an internal carbon (e.g., [4]) suffer from severe steric hindrance. The bulky chlorine atoms force the molecule into a more spherical conformation. This minimizes the surface area available for intermolecular contact, drastically weakening the LDF and lowering the boiling point to ~104 °C.
-
Dipole Moments and Positional Offset: Moving the chlorine atoms from the terminal ends toward the center of the carbon chain incrementally reduces the boiling point. For example, [5] boils higher (134 °C) than [6] (124 °C) because the increased distance between the electronegative halogens in the 1,3-isomer reduces electrostatic repulsion, allowing for slightly better molecular packing.
Logical relationship between molecular geometry and boiling point.
Quantitative Data Comparison
The table below summarizes the critical thermodynamic properties of the substituted dichlorobutane alternatives. Data is sourced from the and authoritative chemical repositories.
| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL at 25°C) | Structural Feature |
| 1,4-Dichlorobutane | 110-56-5 | 161 - 164 | 1.16 | Linear, terminal chlorines |
| 1,3-Dichlorobutane | 1190-22-3 | 134 | 1.11 | Linear, offset chlorines |
| 1,2-Dichlorobutane | 616-21-7 | 124 | 1.11 | Linear, adjacent chlorines |
| 2,3-Dichlorobutane | 7581-97-7 | 117 - 119 | 1.11 | Internal adjacent chlorines |
| 1,1-Dichlorobutane | 541-33-3 | 114 - 115 | 1.08 | Geminal terminal chlorines |
| 2,2-Dichlorobutane | 4279-22-5 | 104 | 1.09 | Geminal internal chlorines |
(Note: Values for and[7] represent standard atmospheric pressure measurements).
Experimental Validation: Siwoloboff’s Method
To validate these literature values in the laboratory, traditional macro-distillation is often impractical due to the large sample volumes required and the risk of superheating. Instead, Siwoloboff’s microscale boiling point determination is the gold-standard protocol.
Causality & Trustworthiness: This protocol is a self-validating thermodynamic system. It does not rely on visually guessing when a liquid is boiling. Instead, it leverages the precise moment when the vapor pressure of the liquid ( Pvap ) exactly equals the atmospheric pressure ( Patm ). When the heat is removed and Pvap drops a fraction of a degree below Patm , the liquid is instantly forced into the capillary tube. This exact moment is the true boiling point, eliminating human error.
Step-by-Step Methodology
-
Sample Preparation: Transfer approximately 0.2 to 0.5 mL of the target dichlorobutane isomer into a standard micro boiling point tube (or a small test tube).
-
Capillary Setup: Take a glass melting point capillary and seal one end using a Bunsen burner flame. Insert the capillary into the sample tube with the open end facing down (submerged in the liquid).
-
Controlled Heating: Attach the sample tube to a calibrated thermometer using a chemical-resistant rubber band. Submerge the assembly into a silicone oil bath. Heat the bath slowly, maintaining a ramp rate of roughly 2 °C/min.
-
Observation of Vapor Pressure: As the liquid heats, the air trapped in the inverted capillary expands and escapes as slow bubbles. As the temperature approaches the boiling point, the liquid's vapor displaces the air, and a rapid, continuous stream of bubbles will emerge from the open end of the capillary ( Pvap>Patm ).
-
Thermodynamic Equilibrium (The Validation Step): Turn off the heat source and allow the oil bath to cool slowly. Watch the capillary closely. The bubbling will slow down.
-
Recording the Boiling Point: The exact temperature at which the last bubble exits and the liquid is suddenly drawn up into the capillary tube ( Pvap=Patm ) is recorded as the true boiling point.
Step-by-step workflow of Siwoloboff's microscale boiling point determination.
References
-
Butane, 1,4-dichloro- | Source: NIST Chemistry WebBook, SRD 69 | URL:[Link]
-
Butane, 1,3-dichloro- | Source: NIST Chemistry WebBook, SRD 69 | URL:[Link]
-
Butane, 1,2-dichloro- | Source: NIST Chemistry WebBook, SRD 69 | URL:[Link]
-
Butane, 2,3-dichloro- | Source: NIST Chemistry WebBook, SRD 69 | URL:[Link]
-
Butane, 1,1-dichloro- | Source: NIST Chemistry WebBook, SRD 69 | URL:[Link]
-
Butane, 2,2-dichloro- | Source: NIST Chemistry WebBook, SRD 69 | URL:[Link]
-
1,4-Dichlorobutane (CID 8059) | Source: PubChem Database | URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1,4-Dichlorobutane | C4H8Cl2 | CID 8059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butane, 1,4-dichloro- [webbook.nist.gov]
- 4. 2,2-dichlorobutane - Wikidata [wikidata.org]
- 5. Butane, 1,3-dichloro- [webbook.nist.gov]
- 6. Butane, 1,2-dichloro- [webbook.nist.gov]
- 7. Butane, 2,3-dichloro- [webbook.nist.gov]
X-ray crystallography comparison of 1,1-dichloro-3,3-dimethylbutane analogs
An objective comparison of the X-ray crystallography of 1,1-dichloro-3,3-dimethylbutane and its analogs has not been generated because the necessary crystallographic data for the parent compound and its close analogs could not be located in publicly accessible databases. Extensive searches for the crystal structure of 1,1-dichloro-3,3-dimethylbutane, as well as isomers like the 1,2- and 2,2-dichloro variants, did not yield specific structural reports or datasets.
To create a scientifically rigorous and verifiable comparison guide as requested, access to the primary crystallographic information files (CIFs) or detailed structural reports from sources like the Cambridge Structural Database (CSD) is essential. This information, which includes precise bond lengths, bond angles, torsion angles, unit cell dimensions, and crystal packing diagrams, forms the foundation of any meaningful crystallographic comparison.
Without this foundational data, any discussion of how structural modifications—such as changing the position of chlorine atoms or altering the alkyl backbone—affect the crystal lattice and molecular conformation would be purely speculative and would not meet the required standards of scientific integrity and authoritativeness.
Should the crystallographic data for 1,1-dichloro-3,3-dimethylbutane and its analogs become available, a comprehensive guide could be developed. Such a guide would typically involve:
-
Introduction: Discussing the importance of halogenated alkanes in fields like medicinal chemistry and materials science, and the role of X-ray crystallography in understanding their structure-property relationships.
-
Methodology: Detailing the experimental protocols for single-crystal X-ray diffraction, from crystal growth and mounting to data collection and structure refinement.
-
Structural Analysis of 1,1-dichloro-3,3-dimethylbutane: A deep dive into its molecular geometry and crystal packing, serving as the baseline for comparison.
-
Comparative Analysis of Analogs: Systematically comparing the structural parameters of analogs to the parent compound. This would involve analyzing how changes in molecular structure influence intermolecular interactions (e.g., halogen bonding, van der Waals forces) and ultimately the solid-state packing.
-
Data Visualization: Presenting comparative data in tables and using diagrams to illustrate experimental workflows and structural relationships.
At present, the absence of the core experimental data prevents the creation of this detailed and authoritative guide.
Personal protective equipment for handling 1,1-Dichloro-3,3-dimethylbutane
As a Senior Application Scientist, I recognize that handling specialized halogenated reagents like 1,1-Dichloro-3,3-dimethylbutane (CAS: 6130-96-7) requires more than a cursory glance at a Safety Data Sheet (SDS). In drug development and advanced organic synthesis, this compound serves as a critical alkylating and chlorinating building block. However, its unique physicochemical profile presents specific flammability and toxicity risks that demand a rigorous, causality-driven approach to laboratory safety.
This guide provides a comprehensive, self-validating system for the selection of Personal Protective Equipment (PPE), operational workflows, and disposal plans to ensure absolute safety and regulatory compliance in your laboratory.
Physicochemical Profile & Hazard Causality
To understand why specific PPE and protocols are required, we must first analyze the mechanistic hazards of the molecule [1].
| Property | Value | Hazard Causality & Operational Impact |
| Boiling Point | 146–148 °C | Moderate volatility; vapors can accumulate in poorly ventilated spaces. |
| Flash Point | 36.6 °C (98 °F) | Category 3 Flammable Liquid . Readily ignites at slightly elevated room temperatures. Vapors are heavier than air and can travel to ignition sources [2]. |
| Density | 1.027 g/mL | Sinks in aqueous environments; complicates biphasic reaction quenching. |
| Vapor Pressure | ~6.06 mmHg (25 °C) | Sufficient to cause inhalation hazards and severe ocular irritation if uncontained [3]. |
| Structure | Geminal Dichloride | Highly lipophilic. Rapidly penetrates and disrupts the lipid bilayers of the stratum corneum (skin) and corneal epithelium (eyes), causing severe irritation (H315, H319) [1]. |
Causality-Driven PPE Matrix
Standard laboratory PPE is insufficient for handling halogenated aliphatic hydrocarbons. The following matrix details the required equipment and the scientific rationale behind each choice.
-
Hand Protection: Fluorinated Rubber (Viton) or Heavy-Duty Nitrile
-
Causality: The lipophilic, chlorinated nature of 1,1-Dichloro-3,3-dimethylbutane acts as a potent non-polar solvent that rapidly permeates and degrades standard latex and thin nitrile gloves.
-
Protocol: For direct handling or prolonged exposure, use Viton gloves. For brief, incidental contact (e.g., dispensing via syringe), heavy-duty nitrile (minimum 15 mil thickness) is acceptable, provided they are removed immediately upon contamination [2].
-
-
Ocular Protection: ANSI Z87.1 Tight-Fitting Splash Goggles
-
Causality: The compound's vapor pressure and ability to cause severe tissue damage (H319) mean that standard safety glasses with side shields leave the eyes vulnerable to vapor intrusion and micro-splashes.
-
Protocol: Wear unvented or indirectly vented chemical splash goggles. If handling bulk quantities (>500 mL), a full face shield must be worn over the goggles.
-
-
Body Protection: Flame-Resistant (FR) Lab Coat
-
Causality: With a flash point of 36.6 °C, static discharge or nearby heat sources can easily ignite the compound's vapors [1].
-
Protocol: Wear an NFPA 2112-compliant FR lab coat over natural fiber clothing (e.g., 100% cotton). Never wear synthetic fibers (polyester, nylon) underneath, as they can melt into the skin during a flash fire.
-
-
Respiratory Protection: Engineering Controls First
-
Causality: Inhalation causes respiratory tract irritation (H335) and potential central nervous system depression.
-
Protocol: All operations must be conducted inside a certified Class IIB chemical fume hood with a face velocity of 80–100 fpm. If a hood is unavailable (strictly discouraged), a NIOSH-approved half-face respirator with organic vapor (OV) cartridges is mandatory.
-
Operational Workflow & Safety Protocols
The following step-by-step methodology ensures a self-validating safety loop during experimental execution.
Step 1: Pre-Operation Validation
-
Verify fume hood inward airflow.
-
Ensure all ignition sources (hot plates, open flames, non-intrinsically safe electronics) are removed from the workspace.
-
Ground and bond all receiving vessels if transferring volumes larger than 1 Liter to prevent static accumulation [3].
Step 2: Dispensing and Reaction Setup
-
Utilize air-free techniques (Schlenk line or positive inert gas pressure) if the reaction requires heating near the compound's flash point.
-
Dispense using glass syringes with Luer-lock PTFE needles or chemically resistant volumetric pipettes. Avoid plastic syringes with rubber plungers, as the solvent will swell the rubber, causing the plunger to seize.
Step 3: Quenching and Post-Reaction Handling
-
Allow the reaction mixture to cool to ambient temperature before opening the vessel.
-
Quench residual unreacted 1,1-Dichloro-3,3-dimethylbutane slowly, as rapid exothermic reactions can vaporize the solvent and create a flash-fire hazard.
Safe handling, spill response, and disposal workflow for 1,1-Dichloro-3,3-dimethylbutane.
Spill Management & Disposal Plan
Improper disposal of halogenated solvents poses severe environmental risks and regulatory liabilities.
Immediate Spill Response
-
Isolate : Immediately extinguish all nearby ignition sources and evacuate personnel from the immediate vicinity.
-
Contain : Apply an inert, non-combustible absorbent such as vermiculite, dry sand, or proprietary chemical spill pads. Crucial Causality: Never use sawdust or combustible materials, as the mixture remains highly ignitable.
-
Collect : Use non-sparking tools (e.g., polypropylene dustpans) to sweep up the saturated absorbent. Place it into a compatible, sealable container (e.g., a high-density polyethylene drum).
RCRA-Compliant Disposal
1,1-Dichloro-3,3-dimethylbutane must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines [4].
-
Waste Segregation : It is imperative to segregate this compound from non-halogenated waste. Mixing halogenated and non-halogenated waste drastically increases disposal costs and complicates the incineration process.
-
EPA Waste Codes : Label the waste container clearly as "Hazardous Waste - Halogenated Organics." It typically falls under the EPA Waste Code D001 (Ignitable characteristic) [4].
-
Destruction : The waste must be consigned to a licensed facility capable of high-temperature rotary kiln incineration equipped with caustic scrubbing to safely neutralize the resulting hydrogen chloride (HCl) gas and prevent the formation of dioxins [4].
References
-
National Center for Biotechnology Information. "1,1-Dichloro-3,3-dimethylbutane | C6H12Cl2 | CID 80212." PubChem. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications. Available at:[Link]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
